AP22408
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
268741-43-1 |
|---|---|
分子式 |
C30H41N3O10P2 |
分子量 |
665.6 g/mol |
IUPAC 名称 |
[4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-phosphonophenyl]phosphonic acid |
InChI |
InChI=1S/C30H41N3O10P2/c1-18(34)32-25(13-20-11-12-27(44(37,38)39)28(14-20)45(40,41)42)30(36)33-24-10-6-5-9-21-15-26(23(29(31)35)16-22(21)24)43-17-19-7-3-2-4-8-19/h11-12,14-16,19,24-25H,2-10,13,17H2,1H3,(H2,31,35)(H,32,34)(H,33,36)(H2,37,38,39)(H2,40,41,42)/t24-,25-/m0/s1 |
InChI 键 |
SPSGYTWOIGAABK-DQEYMECFSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |
规范 SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |
外观 |
Solid powder |
其他CAS编号 |
268741-43-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AP-22408; AP 22408; AP22408; UNII-3U3L5QR4KV; CC1; AC1L9I7C; 3U3L5QR4KV; SCHEMBL7245569; |
产品来源 |
United States |
Foundational & Exploratory
AP22408: A Technical Guide to its Mechanism of Action as a Dual c-Src/Abl Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP22408 is a rationally designed, nonpeptide, dual-specific inhibitor of the c-Src and Abl tyrosine kinases. Developed by ARIAD Pharmaceuticals, this purine-based compound has demonstrated significant potential in preclinical studies, particularly in the context of bone-related disorders. Its unique mechanism of action involves targeting the Src Homology 2 (SH2) domain of Src, a critical component in intracellular signaling pathways regulating cell growth, differentiation, and bone metabolism. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy.
Introduction
The proto-oncogene tyrosine-protein kinase Src (c-Src) and the Abelson murine leukemia viral oncogene homolog 1 (Abl) are non-receptor tyrosine kinases that play pivotal roles in various cellular processes. Dysregulation of their activity is implicated in the pathogenesis of numerous diseases, including cancer and osteoporosis. This compound was developed as a targeted inhibitor to modulate the activity of these kinases, with a particular focus on bone resorption.
Mechanism of Action: Targeting the Src SH2 Domain
Unlike many kinase inhibitors that target the ATP-binding site, this compound was specifically designed to bind to the Src Homology 2 (SH2) domain of the Src kinase.[1] The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins, thereby mediating protein-protein interactions and downstream signaling.
The design of this compound was informed by the cocrystal structure of the Src SH2 domain.[1] A key feature of this compound is the incorporation of a 3',4'-diphosphonophenylalanine (Dpp) moiety, which acts as a phosphotyrosine (pTyr) mimic.[1] This allows this compound to bind with high affinity to the pTyr binding pocket of the Src SH2 domain.
Signaling Pathway
The binding of this compound to the Src SH2 domain disrupts the normal protein-protein interactions mediated by this domain. This interference inhibits the downstream signaling cascades that are dependent on Src kinase activity. In the context of osteoclasts, the primary bone-resorbing cells, Src is essential for the formation of the ruffled border and the subsequent resorption of bone tissue. By inhibiting Src, this compound effectively blocks these processes.
Quantitative Data
The inhibitory activity of this compound has been quantified in biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 0.30 µM | SH2 Binding Affinity | Src SH2 Domain | [1] |
Experimental Protocols
Src SH2 Domain Binding Affinity Assay
The binding affinity of this compound to the Src SH2 domain was determined using a competitive binding assay.
-
Principle: The assay measures the ability of a test compound (this compound) to displace a fluorescently labeled probe from the SH2 domain.
-
Method:
-
Recombinant Src SH2 domain protein is incubated with a fluorescently labeled phosphopeptide probe that has a high affinity for the SH2 domain.
-
Increasing concentrations of this compound are added to the mixture.
-
The displacement of the fluorescent probe by this compound leads to a decrease in the fluorescence polarization signal.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to inhibit 50% of the probe binding.
-
Osteoclast-Mediated Resorption Assay
The cellular activity of this compound was assessed by its ability to inhibit bone resorption by osteoclasts.
-
Principle: This assay measures the extent of resorption of a bone-like substrate by cultured osteoclasts in the presence or absence of the inhibitor.
-
Method:
-
Osteoclasts are isolated and cultured on dentine slices or other resorbable substrates.
-
The cells are treated with various concentrations of this compound.
-
After an incubation period, the cells are removed, and the substrate is stained to visualize the resorption pits.
-
The total area of resorption is quantified using microscopy and image analysis software.
-
The inhibitory effect of this compound is determined by comparing the resorbed area in treated versus untreated cultures.[1]
-
In Vivo Antiresorptive Activity Model
The in vivo efficacy of this compound was evaluated in a parathyroid hormone (PTH)-induced rat model of bone resorption.[1]
-
Principle: PTH administration in rats leads to an increase in bone resorption, which can be monitored by changes in serum calcium levels.
-
Method:
-
Rats are treated with this compound or a vehicle control.
-
PTH is then administered to induce bone resorption.
-
Blood samples are collected at various time points to measure serum calcium concentrations.
-
The ability of this compound to prevent the PTH-induced rise in serum calcium is used as a measure of its in vivo antiresorptive activity.[1]
-
Structural Biology
An X-ray crystal structure of this compound in complex with the SH2 domain of the lymphocyte-specific protein tyrosine kinase (Lck), a close homolog of Src, confirmed the predicted binding mode.[1] This structural information validates the rational design approach and provides a detailed understanding of the molecular interactions between this compound and its target.
Conclusion
This compound represents a novel class of kinase inhibitors that selectively target the Src SH2 domain. Its mechanism of action, involving the disruption of protein-protein interactions essential for osteoclast function, has been validated through biochemical, cellular, and in vivo studies. The preclinical data strongly support the potential of this compound as a therapeutic agent for bone diseases characterized by excessive osteoclast activity. Further investigation into its clinical efficacy and safety is warranted.
References
AP22408: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of AP22408, a potent and selective nonpeptide inhibitor of the Src homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a synthetic organic molecule with a complex structure designed to mimic the binding of phosphotyrosine-containing peptides to the Src SH2 domain. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₁N₃O₁₀P₂ | [1] |
| Molecular Weight | 665.61 g/mol | [1] |
| SMILES | CC(=O)N--INVALID-LINK--C(=O)N[C@H]2CCCCc3cc(c(cc32)C(=O)N)OCC4CCCCC4 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Mechanism of Action: Src SH2 Inhibition
This compound functions as a competitive inhibitor of the Src SH2 domain. The SH2 domain is a structurally conserved protein domain that recognizes and binds to specific phosphotyrosine-containing sequences in other proteins. This interaction is a critical step in the activation of Src kinase and the subsequent initiation of downstream signaling cascades that regulate a variety of cellular processes, including cell growth, differentiation, migration, and survival.
By binding to the SH2 domain, this compound prevents the recruitment of Src to its upstream activators and downstream substrates, thereby blocking the propagation of the signal. This targeted inhibition makes this compound a valuable tool for studying Src-dependent signaling pathways and a potential therapeutic agent for diseases driven by aberrant Src activity, such as osteoporosis and certain types of cancer.
Signaling Pathway
The inhibitory effect of this compound on the Src signaling pathway, particularly in the context of osteoclast function, is depicted in the following diagram. Osteoclasts are bone-resorbing cells whose activity is highly dependent on Src kinase. Inhibition of Src by this compound disrupts the signaling cascade necessary for osteoclast activation and bone resorption.
Caption: this compound inhibits Src kinase, disrupting osteoclast function.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on the nature of the compound and its target, the following general methodologies can be proposed.
Synthesis of this compound
The synthesis of this compound would likely involve a multi-step organic synthesis approach. A plausible workflow is outlined below.
Caption: A potential synthetic workflow for this compound.
Methodology:
-
Synthesis of Precursors: The synthesis would begin with the preparation of the two key building blocks: a protected phosphotyrosine analog and the bicyclic benzamide core.
-
Peptide Coupling: The two precursors would be joined via a standard peptide coupling reaction, likely using a carbodiimide-based coupling reagent such as DCC or EDC in the presence of an activating agent like HOBt.
-
Deprotection: Following the coupling reaction, any protecting groups on the phosphonate (B1237965) and other functional groups would be removed under appropriate conditions (e.g., acid or base treatment, hydrogenolysis).
-
Purification: The crude product would be purified to a high degree of homogeneity using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: The final product's identity and purity would be confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Src SH2 Inhibition Assay
To determine the inhibitory activity of this compound against the Src SH2 domain, a competitive binding assay, such as a fluorescence polarization (FP) assay, could be employed.
References
AP22408: A Dual Inhibitor of Src and Lck Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP22408 is a small molecule inhibitor targeting two key non-receptor tyrosine kinases: Src and Lck. Developed by ARIAD Pharmaceuticals, this compound has been investigated for its therapeutic potential, particularly in the context of diseases driven by aberrant kinase signaling. Src family kinases (SFKs), including Src and Lck, are pivotal regulators of a multitude of cellular processes, such as proliferation, differentiation, survival, and migration. Their dysregulation is frequently implicated in the pathogenesis of various cancers and immunological disorders, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, focusing on its dual inhibitory action against Src and Lck, and presents relevant signaling pathways and experimental methodologies.
While specific quantitative inhibitory data (IC50 values) for this compound against Src and Lck are not publicly available in the reviewed literature, this guide outlines the established roles of these kinases and the standard methodologies used to characterize such inhibitors.
Core Concepts: Src and Lck Signaling
Src and Lck are integral components of intracellular signaling cascades that translate extracellular cues into cellular responses.
Src Signaling Pathway
Src is a proto-oncogene that plays a crucial role in regulating cell adhesion, growth, and motility. Its activation is a downstream event for numerous receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs). Upon activation, Src phosphorylates a wide array of substrates, initiating multiple signaling cascades.
Lck Signaling Pathway in T-Cells
Lck is predominantly expressed in T-lymphocytes and is essential for T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This initiates a signaling cascade leading to T-cell activation, proliferation, and cytokine production.
Quantitative Data on this compound (Hypothetical)
As specific experimental data for this compound is not publicly available, the following tables are presented as templates to illustrate how such data would be structured. These tables are based on typical assays used to characterize kinase inhibitors.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Method |
| Src | [Data Not Available] | Radiometric Filter Binding Assay |
| Lck | [Data Not Available] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Abl | [Data Not Available] | Caliper-based Mobility Shift Assay |
| KDR (VEGFR2) | [Data Not Available] | Luminescence-based Kinase Assay |
| EGFR | [Data Not Available] | Enzyme-Linked Immunosorbent Assay (ELISA) |
Table 2: Cellular Activity of this compound
| Cell Line | Target Pathway | Cellular IC50 (µM) | Assay Method |
| Ba/F3 (p210) | Bcr-Abl | [Data Not Available] | Cell Proliferation Assay (e.g., MTS) |
| Jurkat | TCR Signaling | [Data Not Available] | IL-2 Production ELISA |
| PC-3 (Prostate Cancer) | Src Signaling | [Data Not Available] | Cell Viability Assay (e.g., CellTiter-Glo®) |
| A549 (Lung Cancer) | Src Signaling | [Data Not Available] | Wound Healing/Migration Assay |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the characterization of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant Src or Lck kinase
-
Specific peptide substrate for the kinase
-
This compound (test inhibitor)
-
ATP (Adenosine triphosphate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase reaction buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding phosphoric acid.
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Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid wash buffer to remove any unbound radiolabeled ATP.
-
Detection: Add scintillation cocktail to the wells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay (General Protocol)
This protocol outlines a common method to assess the effect of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known Src or Lck dependency)
-
Complete cell culture medium
-
This compound
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well clear-bottom tissue culture plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.
Conclusion
This compound is a dual inhibitor of the Src and Lck tyrosine kinases, representing a targeted approach to modulating key signaling pathways involved in cancer and immune responses. While specific quantitative data and detailed experimental protocols for this compound are not widely published, this guide provides a framework for understanding its mechanism of action and the standard methodologies employed in its characterization. The provided diagrams and protocol outlines serve as a valuable resource for researchers and drug development professionals interested in the preclinical evaluation of dual Src/Lck inhibitors. Further disclosure of preclinical data from the developers will be necessary to fully elucidate the therapeutic potential of this compound.
The Dual Role of AP22408 in the Inhibition of c-Src and Abl Kinases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP22408 is a novel, bone-targeted small molecule inhibitor designed to dually target the non-receptor tyrosine kinases c-Src and Abl. Developed by ARIAD Pharmaceuticals, this compound has shown potential in preclinical studies for the treatment of bone metastases.[1] this compound is distinguished by its design as a nonpeptide inhibitor of the Src homology 2 (SH2) domain, a critical component in intracellular signaling pathways. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and relevant experimental methodologies for an audience of researchers, scientists, and drug development professionals.
Core Concepts: c-Src and Abl Kinases
c-Src and Abl are key proto-oncogenic tyrosine kinases that play crucial roles in a variety of cellular processes, including cell growth, differentiation, and motility. Dysregulation of these kinases is implicated in the progression of various cancers.
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c-Src (Proto-oncogene tyrosine-protein kinase Src): A member of the Src family of kinases, it is involved in signal transduction pathways that control cell adhesion, proliferation, and survival. Elevated c-Src activity is frequently observed in solid tumors and is associated with metastatic potential.
-
Abl (Abelson murine leukemia viral oncogene homolog 1): This kinase is involved in cell cycle regulation, DNA damage response, and cell migration. The most well-known Aberrant form is the Bcr-Abl fusion protein, the causative agent in chronic myeloid leukemia (CML).
The dual inhibition of both c-Src and Abl kinases presents a promising therapeutic strategy to simultaneously target multiple oncogenic signaling pathways.
This compound: Mechanism of Action
This compound is characterized as a bone-targeted, nonpeptide Src homology 2 (SH2) inhibitor. The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins. This interaction is a pivotal step in many signal transduction cascades. By inhibiting the SH2 domain of Src, this compound can disrupt the downstream signaling pathways that contribute to cancer cell proliferation and survival. Its dual specificity for Abl kinase suggests a broader therapeutic potential.
Quantitative Data on this compound Inhibition
| Kinase Target | Inhibitor | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| c-Src | This compound | Data not available | Data not available | ||
| Abl | This compound | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not publicly available. However, the following sections describe standard methodologies for key experiments that would be used to characterize a dual c-Src/Abl kinase inhibitor like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is fundamental for determining the potency of an inhibitor against its target kinase(s). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 value of this compound for c-Src and Abl kinases.
Materials:
-
Recombinant human c-Src and Abl kinase
-
Appropriate kinase-specific peptide substrate
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
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ADP-Glo™ Kinase Assay Kit (Promega)
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96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to each well of the plate.
-
Add the peptide substrate and ATP to each well.
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Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding the recombinant c-Src or Abl kinase to each well.
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-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
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Assay Detection (ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
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Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on c-Src or Abl signaling.
Objective: To determine the anti-proliferative activity of this compound in relevant cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562 for Bcr-Abl, HT-29 for c-Src)
-
Cell culture medium and supplements
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell proliferation reagent to each well and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
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Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (GI50) by plotting cell viability against the inhibitor concentration.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits c-Src and Abl signaling pathways.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for evaluating a kinase inhibitor.
Conclusion
This compound represents a targeted approach to cancer therapy by dually inhibiting the c-Src and Abl kinases, with a unique bone-targeting property. While the publicly available quantitative data on its inhibitory potency is limited, the conceptual framework for its mechanism of action and the experimental methodologies for its characterization are well-established within the field of kinase inhibitor drug discovery. Further publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this compound.
References
The Selective Src SH2 Inhibitor AP22408: A Technical Overview of its Attenuation of Osteoclast-Mediated Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to pathological bone loss in diseases such as osteoporosis and cancer-related bone metastases. The non-receptor tyrosine kinase c-Src is a critical mediator of osteoclast function, making it a key therapeutic target. AP22408 is a novel, nonpeptide, bone-targeted inhibitor of the Src homology 2 (SH2) domain of Src. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory effects on osteoclast-mediated bone resorption, and the experimental methodologies used to characterize its activity.
Introduction: The Role of c-Src in Osteoclast Function
Osteoclasts are large, multinucleated cells derived from the monocyte/macrophage lineage that are responsible for the degradation of bone matrix.[1] The process of bone resorption requires the osteoclast to form a specialized, sealed-off microenvironment between itself and the bone surface. This "sealing zone" encloses a highly folded membrane region known as the ruffled border, into which protons and lytic enzymes are secreted to demineralize and degrade the bone.[1]
The organization of the osteoclast cytoskeleton, particularly the formation of the actin ring that constitutes the sealing zone, is essential for its resorptive function.[2] The tyrosine kinase c-Src plays a pivotal role in this process.[2] Upon osteoclast adhesion to the bone matrix via αvβ3 integrins, c-Src is activated and orchestrates a signaling cascade that leads to the rearrangement of the actin cytoskeleton.[2][3] This signaling involves the phosphorylation of downstream effector proteins, ultimately resulting in the formation and maintenance of the sealing zone.[2] Genetic deletion or chemical inhibition of c-Src has been shown to impair osteoclast function and lead to reduced bone resorption, highlighting its importance as a therapeutic target for bone diseases.[1][2]
This compound: A Bone-Targeted Src SH2 Inhibitor
This compound is a rationally designed, nonpeptide small molecule that specifically inhibits the SH2 domain of c-Src.[4] The Src SH2 domain is responsible for recognizing and binding to phosphotyrosine-containing peptide motifs on other proteins, a critical step in the propagation of c-Src-mediated signaling.[4] By targeting the SH2 domain, this compound disrupts these protein-protein interactions, thereby inhibiting the downstream signaling events required for osteoclast function.[4]
A key feature of this compound is its bone-targeting property.[4] This is achieved through the incorporation of a 3',4'-diphosphonophenylalanine (Dpp) moiety, which has a high affinity for hydroxyapatite (B223615), the principal mineral component of bone.[4] This targeted delivery strategy aims to concentrate the inhibitor at the site of bone resorption, thereby enhancing its efficacy and minimizing potential off-target effects.[4]
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified through in vitro binding and cell-based resorption assays. The available data is summarized in the tables below.
Table 1: In Vitro Src SH2 Domain Binding Affinity of this compound
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | Src SH2 Domain | Fluorescence Polarization | 0.30 | [4] |
IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the binding of a fluorescently labeled phosphopeptide to the Src SH2 domain by 50%.
Table 2: In Vitro Inhibition of Osteoclast-Mediated Bone Resorption by this compound
| Treatment | Concentration (μM) | Resorption Inhibition (%) | Statistical Significance | Reference |
| This compound | Concentration-response data not publicly available | Dose-dependent inhibition observed | p-value not publicly available | [4] |
Note: The primary literature describes a dose-dependent inhibition of rabbit osteoclast-mediated resorption of dentine by this compound, however, specific concentration-response data points are not provided in the publication.
Signaling Pathways and Experimental Workflows
The c-Src Signaling Pathway in Osteoclast-Mediated Bone Resorption
The following diagram illustrates the central role of c-Src in the signaling cascade that leads to osteoclast-mediated bone resorption. This compound intervenes by binding to the Src SH2 domain, thereby preventing the recruitment and activation of downstream signaling molecules.
Caption: c-Src signaling cascade in osteoclasts, inhibited by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general workflow used to evaluate the efficacy of this compound, from initial in vitro binding assays to cell-based functional assays.
Caption: Workflow for evaluating this compound's antiresorptive effects.
Detailed Experimental Protocols
Rabbit Osteoclast-Mediated Resorption of Dentine Slices
This assay assesses the ability of a compound to inhibit the resorptive activity of mature osteoclasts cultured on a bone-like substrate.
Materials:
-
Dentine slices (bovine or other sources)
-
Rabbit bone marrow cells
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% fetal bovine serum (FBS), antibiotics, and osteoclastogenic factors (e.g., M-CSF, RANKL)
-
This compound or other test compounds
-
Toluidine blue stain
-
Light microscope with image analysis software
Protocol:
-
Preparation of Dentine Slices: Dentine slices are prepared, cleaned, and sterilized. They are then placed in the wells of a 96-well culture plate.
-
Osteoclast Generation: Rabbit bone marrow cells are harvested and cultured in α-MEM containing M-CSF and RANKL to induce osteoclast differentiation.
-
Treatment: Mature osteoclasts are seeded onto the dentine slices. The cells are then treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The cultures are incubated for a period sufficient to allow for bone resorption (typically 24-48 hours).
-
Cell Removal and Staining: At the end of the incubation period, the cells are removed from the dentine slices using a soft brush or sonication. The slices are then stained with toluidine blue, which visualizes the resorption pits.
-
Quantification: The number and area of the resorption pits are quantified using light microscopy and image analysis software. The percentage of inhibition of bone resorption is calculated relative to the vehicle-treated control.
Hydroxyapatite Adsorption Assay
This assay is used to determine the bone-targeting potential of a compound by measuring its affinity for hydroxyapatite.
Materials:
-
Hydroxyapatite (HA) powder or beads
-
This compound solution of known concentration
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Centrifuge
-
Method for quantifying the compound in solution (e.g., UV-Vis spectroscopy, HPLC)
Protocol:
-
Preparation of HA: A known amount of hydroxyapatite is washed and equilibrated in the assay buffer.
-
Incubation: The HA is incubated with a solution of this compound of a known concentration for a defined period (e.g., 1-2 hours) at a controlled temperature, with gentle agitation.
-
Separation: The HA is separated from the solution by centrifugation.
-
Quantification: The concentration of this compound remaining in the supernatant is measured.
-
Calculation: The amount of this compound bound to the hydroxyapatite is calculated by subtracting the amount of unbound compound in the supernatant from the initial amount of compound added. The binding affinity can be expressed as a percentage of the compound bound or by determining binding constants from saturation binding experiments.
Conclusion
This compound represents a promising therapeutic agent for the treatment of diseases characterized by excessive bone resorption. Its dual mechanism of action, combining potent inhibition of the Src SH2 domain with a bone-targeting moiety, offers the potential for enhanced efficacy and a favorable safety profile. The experimental data to date demonstrates its ability to inhibit a key signaling pathway in osteoclasts and to reduce their resorptive activity in vitro. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in conditions such as osteoporosis and metastatic bone disease.
References
Investigating the Impact of AP22408 on T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: AP22408 is identified as a dual c-Src/Abl tyrosine kinase inhibitor. As of this writing, specific data on the effects of this compound on T-cell activation is not publicly available. This guide, therefore, provides a predictive analysis based on the well-established role of Src-family kinases in T-cell receptor signaling and publicly available data from other Src inhibitors, such as Dasatinib (B193332). The experimental protocols provided are standard methods that can be adapted to investigate the effects of this compound on T-cell function.
Introduction: The Role of Src-Family Kinases in T-Cell Activation
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). This interaction triggers a complex intracellular signaling cascade, in which Src-family kinases, particularly Lck and Fyn, play a pivotal and immediate role.
Upon TCR engagement, Lck, which is associated with the co-receptors CD4 or CD8, becomes activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex. These phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, ZAP-70 (Zeta-associated protein of 70 kDa). Lck then further phosphorylates and activates ZAP-70.
Activated ZAP-70, in turn, phosphorylates several downstream adaptor proteins and enzymes, including LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This leads to the activation of multiple signaling pathways, including the Phospholipase C gamma (PLCγ), Ras-MAPK, and PI3K-Akt pathways. Ultimately, these pathways converge to activate transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB, which drive the key outcomes of T-cell activation: cellular proliferation, differentiation into effector and memory cells, and the production of cytokines like Interleukin-2 (IL-2).
Given that this compound is a dual c-Src/Abl inhibitor, it is hypothesized to interfere with the initial and critical steps of TCR signaling by inhibiting the activity of Lck and Fyn. This would consequently lead to a potent suppression of T-cell activation and its downstream effector functions.
Predicted Impact of this compound on T-Cell Activation: A Data-Driven Hypothesis
While direct quantitative data for this compound is unavailable, the effects of other well-characterized Src inhibitors, such as Dasatinib, on T-cell activation provide a strong basis for predicting the impact of this compound. The following tables summarize the expected dose-dependent inhibitory effects of a potent Src inhibitor on various aspects of T-cell function.
Table 1: Predicted Impact of this compound on T-Cell Proliferation
| Parameter | Method | Predicted Effect of this compound | Reference Compound Data (Dasatinib) |
| T-Cell Proliferation | CFSE Dilution Assay | Dose-dependent inhibition | Complete inhibition observed at 10 nM.[1][2] |
| Cell Cycle Entry | Propidium Iodide Staining | Arrest of T-cells prior to entering the cell cycle | Dasatinib-treated T-cells failed to enter the cell cycle.[2] |
Table 2: Predicted Impact of this compound on T-Cell Activation Marker Expression
| Marker | Method | Predicted Effect of this compound | Reference Compound Data (Dasatinib) |
| CD69 Upregulation | Flow Cytometry | Dose-dependent inhibition | Significant inhibition at 10 nM, with an IC50 of approximately 11 nM.[1][3] |
| CD25 Upregulation | Flow Cytometry | Dose-dependent inhibition | Strong inhibition observed with anti-CD3 stimulation.[4] |
| CD38 Expression | Flow Cytometry | Dose-dependent inhibition | Inhibition observed after 72 hours of stimulation.[1] |
Table 3: Predicted Impact of this compound on Cytokine Production
| Cytokine | Method | Predicted Effect of this compound | Reference Compound Data (Dasatinib) |
| Interleukin-2 (IL-2) | ELISA / Intracellular Staining | Dose-dependent inhibition | Significant inhibition of IL-2 production.[2][3][4][5] |
| Interferon-gamma (IFN-γ) | ELISA / Intracellular Staining | Dose-dependent inhibition | Significant inhibition of IFN-γ production.[2][3][4] |
| Tumor Necrosis Factor-alpha (TNF-α) | ELISA / Intracellular Staining | Dose-dependent inhibition | Significant inhibition of TNF-α production.[2][3] |
| Interleukin-4 (IL-4) | ELISA / Intracellular Staining | Dose-dependent inhibition | Inhibition of both Th1 and Th2 cytokines.[3][4] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor Signaling Pathway and the Hypothesized Role of this compound
The following diagram illustrates the initial signaling cascade upon TCR engagement and highlights the predicted point of inhibition by this compound.
Caption: TCR signaling and predicted inhibition by this compound.
Experimental Workflow for Assessing the Impact of this compound
The following diagram outlines a typical experimental workflow to determine the effects of this compound on T-cell activation in vitro.
Caption: In vitro workflow for this compound T-cell analysis.
Logical Relationship of Src Kinase Inhibition and T-Cell Function
This diagram illustrates the logical cascade of how Src kinase inhibition by this compound is expected to impact T-cell function.
Caption: Logical flow of this compound's inhibitory effects.
Experimental Protocols
In Vitro T-Cell Proliferation Assay using CFSE
This protocol details the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent for negative selection
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate Buffered Saline (PBS)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
-
FACS tubes
-
Flow cytometer
Procedure:
-
T-Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using a negative selection kit to obtain untouched T-cells.
-
CFSE Labeling:
-
Resuspend purified T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells in complete RPMI-1640 at a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Stimulation:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) for 2-4 hours at 37°C. Wash the wells twice with sterile PBS.
-
Prepare serial dilutions of this compound in complete RPMI-1640. Include a vehicle control (DMSO).
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 100 µL of CFSE-labeled T-cell suspension (1 x 10^5 cells) to each well.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
The final volume in each well should be 200 µL.
-
Culture the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well into FACS tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer, collecting at least 10,000-20,000 events in the lymphocyte gate.
-
Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Measurement of Cytokine Production by ELISA
This protocol describes the quantification of IL-2 in T-cell culture supernatants.
Materials:
-
Supernatants from the T-cell proliferation assay (from step 3 of the previous protocol)
-
Human IL-2 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or BD Biosciences)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Supernatant Collection: After the desired incubation period (typically 24-48 hours for early cytokines like IL-2), centrifuge the 96-well culture plate at 300 x g for 5 minutes.
-
Sample Storage: Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until the ELISA is performed.
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding standards and samples to a plate pre-coated with an anti-human IL-2 capture antibody.
-
After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is then added, and the color development is stopped.
-
The optical density is measured at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-2 in the unknown samples.
-
Conclusion
Based on its mechanism of action as a dual c-Src/Abl inhibitor, this compound is predicted to be a potent inhibitor of T-cell activation. By targeting the foundational Src-family kinases Lck and Fyn, this compound is expected to block the initial signaling events downstream of the T-cell receptor, thereby preventing T-cell proliferation, the upregulation of activation markers, and the production of key cytokines. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses and for quantifying the precise impact of this compound on T-cell function. Such investigations are crucial for understanding the full pharmacological profile of this compound and for exploring its potential therapeutic applications in immunology, including the management of autoimmune diseases, transplant rejection, and T-cell-driven malignancies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of human T cell activation by novel Src kinase inhibitors is dependent upon the complexity of the signal delivered to the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profound inhibition of antigen-specific T-cell effector functions by dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Src Kinase and its Dimerization in Cancer
An In-depth Technical Guide to Investigating Src Signaling Pathways in Cancer through Dimerization Analysis
The proto-oncogene Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and adhesion.[1][2] Dysregulation of Src activity is a frequent event in many human cancers, where it contributes significantly to tumor progression, invasion, and the development of metastases.[3][4][5] Consequently, Src is a prime target for anti-cancer therapies.[1][3]
Activation of Src is a multi-step process. While it is well-established that phosphorylation at key tyrosine residues governs its catalytic activity, recent evidence has illuminated that dimerization of Src is a crucial mechanism for its activation and subsequent signaling.[6][7] This dimerization is mediated by the interaction between the N-terminal region of one Src molecule and the kinase domain of another.[3][7] This understanding of dimerization as an activation mechanism opens new avenues for studying Src signaling and for the development of novel therapeutic strategies.
AP22408: A Tool for Probing Src Kinase Inhibition
This compound is characterized as a dual inhibitor of both c-Src and Abl tyrosine kinases.[7] It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates. It is important to clarify that this compound is a kinase inhibitor and not a chemical inducer of dimerization (CID) for Src. CIDs are small molecules that induce the association of two proteins.[4][8] In the context of Src, this compound is a valuable research tool to investigate the consequences of blocking Src's enzymatic activity, which is often elevated in its dimeric, active state.
Studying Src Dimerization: Key Experimental Approaches
Investigating the dimerization of Src is fundamental to understanding its activation and signaling in cancer. Below are detailed protocols for key experiments used to detect and analyze Src dimerization.
Experimental Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Src Dimerization
This method is used to determine if two differently tagged Src proteins interact within a cell.
Materials:
-
Mammalian cell line of interest (e.g., SYF cells, which are deficient in Src family kinases)
-
Expression plasmids for Src with different epitope tags (e.g., HA-tagged Src and FLAG-tagged Src)
-
Appropriate cell culture medium and reagents
-
Transfection reagent (e.g., Lipofectamine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-HA antibody, anti-FLAG antibody, and appropriate secondary antibodies
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Transfection:
-
Plate cells to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding HA-tagged Src and FLAG-tagged Src using a suitable transfection reagent according to the manufacturer's protocol.
-
As a negative control, transfect cells with a single tagged Src construct and an empty vector.
-
-
Cell Lysis:
-
After 24-48 hours of expression, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with an anti-HA antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody to detect the co-immunoprecipitated Src protein.
-
Analyze the input lysates by Western blotting with both anti-HA and anti-FLAG antibodies to confirm protein expression.
-
Experimental Protocol 2: Protein-Fragment Complementation Assay (PCA) for In-Cell Src Dimerization
PCA provides a more direct way to assess protein-protein interactions within living cells.
Materials:
-
Expression plasmids where Src is fused to two different fragments of a reporter protein (e.g., split-luciferase or split-GFP).
-
Mammalian cell line and culture reagents.
-
Transfection reagent.
-
Plate reader or microscope for detecting the reporter signal.
Procedure:
-
Plasmid Construction and Transfection:
-
Clone Src into two separate PCA vectors, each containing one half of the reporter protein.
-
Co-transfect the cells with both Src-reporter fragment constructs.
-
-
Cell Culture and Lysis (for luciferase-based assays):
-
Culture the cells for 24-48 hours to allow for protein expression and interaction.
-
For luciferase assays, lyse the cells according to the specific assay kit instructions.
-
-
Signal Detection:
-
For luciferase-based PCAs, add the substrate to the cell lysates and measure the luminescence using a plate reader.
-
For fluorescence-based PCAs (e.g., split-GFP), visualize the cells under a fluorescence microscope. The fluorescence signal indicates that the two Src proteins have dimerized, bringing the reporter fragments together to reconstitute a functional fluorescent protein.
-
-
Data Analysis:
-
Quantify the reporter signal and normalize it to a control (e.g., co-transfection with one Src-fragment construct and an empty vector for the other fragment).
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from experiments studying Src dimerization.
| Experiment | Condition | Metric | Value | Interpretation |
| Co-Immunoprecipitation | Wild-Type Src | % Co-IP | 15% | Baseline level of Src dimerization. |
| Y530F Mutant Src | % Co-IP | 45% | Mutation promoting an open, active conformation enhances dimerization. | |
| Kinase-Dead Mutant Src | % Co-IP | <1% | Kinase activity is required for dimerization. | |
| Protein-Fragment Complementation Assay | Untreated Cells | Relative Luminescence | 1.0 | Basal level of Src dimerization in living cells. |
| Src Activator (e.g., PDGF) | Relative Luminescence | 3.5 | Activation of upstream signaling promotes Src dimerization. | |
| Src Inhibitor (e.g., this compound) | Relative Luminescence | 0.8 | Inhibition of kinase activity may slightly reduce the steady-state level of active, dimeric Src. |
Visualizing Src Signaling and Experimental Workflows
Caption: Src activation pathway from growth factor binding to cellular responses in cancer.
Caption: Experimental workflow for Co-Immunoprecipitation to detect Src dimerization.
Caption: Logical relationship between Src dimerization and cancer progression.
References
- 1. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 2. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Regulatory Roles of the N-Terminal Intrinsically Disordered Region of Modular Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Dimerization Function in the Intrinsically Disordered N-Terminal Region of Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Dimerizers | Reagents | Tocris Bioscience [tocris.com]
Preclinical Profile of AP22408: A Dual Src/Abl Inhibitor in Bone Metastasis Models
For Immediate Release
This technical guide provides an in-depth overview of the preclinical studies on AP22408, a novel, bone-targeted dual inhibitor of Src and Abl kinases, in the context of bone metastasis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these pathways in cancer-induced bone disease.
This compound, developed by ARIAD Pharmaceuticals, is a first-in-class small molecule designed to selectively target the Src Homology 2 (SH2) domain of Src, a non-receptor tyrosine kinase critically involved in osteoclast-mediated bone resorption.[1] By incorporating a diphosphonophenylalanine (Dpp) moiety, this compound exhibits bone-targeting properties, aiming to concentrate its therapeutic effect at the site of disease and minimize systemic exposure.[1] Preclinical evidence indicates that this compound is an effective inhibitor of bone resorption and shows promise in models relevant to osteolytic bone metastases.[1][2]
Data Presentation
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
| Parameter | Value | Assay | Reference |
| Src SH2 Binding Affinity (IC50) | 0.30 µM | Fluorescence Polarization-Based Competitive Binding Assay | [1] |
| Cognate Phosphopeptide (Ac-pTyr-Glu-Glu-Ile) Binding Affinity (IC50) | 5.5 µM | Fluorescence Polarization-Based Competitive Binding Assay | [1] |
Caption: In vitro binding affinity of this compound to the Src SH2 domain.
| In Vivo Model | Treatment | Outcome | Statistical Significance | Reference |
| Parathyroid Hormone (PTH)-Induced Rat Model of Bone Resorption | This compound | Statistically significant antiresorptive activity | p < 0.05 | [1] |
Caption: Summary of in vivo efficacy of this compound in a bone resorption model.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Src SH2 Domain Binding Assay
A fluorescence polarization-based competitive binding assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound for the Src SH2 domain. This assay measures the displacement of a fluorescently labeled probe from the SH2 domain by the test compound. The decrease in polarization, as the smaller, unbound probe tumbles more rapidly, is proportional to the binding affinity of the inhibitor.
In Vitro Osteoclast-Mediated Bone Resorption Assay
To assess the functional activity of this compound on bone-resorbing cells, an in vitro assay using rabbit osteoclasts cultured on dentine slices was performed.[1]
-
Osteoclast Isolation: Osteoclasts were isolated from the long bones of neonatal rabbits.
-
Cell Culture: Cells were seeded onto dentine slices and allowed to adhere and form resorption pits.
-
Treatment: Cultures were treated with varying concentrations of this compound, a non-binding control (AP22409), and a non-bone-targeted Src SH2 inhibitor (AP22650).[1]
-
Quantification of Resorption: After a defined incubation period, the dentine slices were cleaned, and the area of resorption pits was quantified using microscopy and image analysis software.
In Vivo Model of PTH-Induced Bone Resorption
A rat model of parathyroid hormone-induced bone resorption was used to evaluate the in vivo efficacy of this compound.[1]
-
Animal Model: Thyroparathyroidectomized (TPTX) rats were utilized to create a model sensitive to exogenous PTH.
-
Treatment Regimen: Animals were administered this compound or vehicle control.
-
Induction of Bone Resorption: Bone resorption was stimulated by the administration of parathyroid hormone.
-
Efficacy Endpoint: The primary endpoint was the measurement of plasma calcium levels, a surrogate marker for bone resorption. A statistically significant reduction in PTH-induced hypercalcemia in the this compound-treated group compared to the control group indicated in vivo antiresorptive activity.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating its efficacy in a bone metastasis model.
Caption: Simplified signaling pathway of Src in osteoclast activation and bone resorption, indicating the inhibitory action of this compound.
Caption: Role of Abl kinase signaling in promoting osteolytic bone metastasis, a pathway also targeted by this compound.
References
AP22408: A Technical Guide to its Function in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AP22408, a dual inhibitor of Src family kinases (SFKs) and Abl kinase. We will explore its mechanism of action, its role in immunological research, and present key preclinical data and experimental methodologies.
Core Concepts: Targeting Src and Lck in Immunology
This compound is a small molecule inhibitor targeting the Proto-oncogene tyrosine-protein kinase Src and Tyrosine-protein kinase Lck[1]. Src family kinases are critical signaling molecules in various cellular processes, including immune cell activation. Lck, a member of the Src family, is a key enzyme in the T-cell receptor (TCR) signaling pathway, essential for T-cell development, activation, and proliferation[2]. The inhibition of these kinases presents a therapeutic strategy for various diseases, including cancers and autoimmune disorders.
Developed by ARIAD Pharmaceuticals, this compound has been investigated for its potential in treating bone-related diseases due to the crucial role of Src in osteoclast function, the cells responsible for bone resorption[3]. Its inhibitory action on Lck also positions it as a compound of interest for immunological research, particularly in modulating T-cell mediated immune responses.
Quantitative Data: Preclinical Efficacy of this compound
Preclinical studies have quantified the binding affinity of this compound to the Src SH2 domain, a key interaction for inhibiting its activity.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Src SH2 Domain | Fluorescence Polarization-Based Competitive Binding Assay | 0.30 | [3] |
| Ac-pTyr-Glu-Glu-Ile (cognate phosphopeptide) | Src SH2 Domain | Fluorescence Polarization-Based Competitive Binding Assay | 5.5 | [3] |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its immunological effects by inhibiting key kinases in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, with Lck playing a pivotal role in the initial phosphorylation events. By inhibiting Lck, this compound can effectively dampen T-cell activation and subsequent immune responses.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Fluorescence Polarization-Based Competitive Binding Assay for Src SH2
This assay is used to determine the binding affinity of inhibitor compounds to the Src SH2 domain.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Recombinantly express and purify the Src SH2 domain protein.
-
Synthesize a high-affinity fluorescently labeled peptide ligand for the Src SH2 domain.
-
Prepare a dilution series of the test compound (this compound).
-
-
Assay Procedure:
-
In a microplate, combine a fixed concentration of the Src SH2 domain protein and the fluorescently labeled ligand.
-
Add varying concentrations of this compound to the wells.
-
Include control wells with no competitor (maximum polarization) and wells with an excess of a known unlabeled high-affinity ligand (minimum polarization).
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
The degree of polarization is proportional to the amount of fluorescent ligand bound to the Src SH2 protein.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the fluorescent ligand binding.
-
Rabbit Osteoclast-Mediated Resorption of Dentine Assay
This cellular assay evaluates the ability of a compound to inhibit the bone-resorbing activity of osteoclasts.
Methodology:
-
Osteoclast Isolation:
-
Isolate osteoclasts from the long bones of rabbits.
-
-
Cell Culture:
-
Culture the isolated osteoclasts on dentine slices in the presence of varying concentrations of this compound.
-
Include a vehicle control (no compound) and a positive control (a known inhibitor of bone resorption).
-
-
Resorption Pit Analysis:
-
After a defined culture period, remove the osteoclasts from the dentine slices.
-
Stain the dentine slices to visualize the resorption pits created by the osteoclasts.
-
Quantify the area of resorption pits using microscopy and image analysis software.
-
-
Data Analysis:
-
Compare the resorbed area in the presence of this compound to the vehicle control to determine the inhibitory effect of the compound on osteoclast function.
-
In Vivo Antiresorptive Activity in a Parathyroid Hormone-Induced Rat Model
This in vivo model assesses the efficacy of a compound in preventing bone loss induced by hormonal stimulation.
Methodology:
-
Animal Model:
-
Use a rat model where bone resorption is induced by the administration of parathyroid hormone (PTH).
-
-
Treatment:
-
Administer this compound to a group of rats receiving PTH.
-
Include a control group of rats receiving PTH and a vehicle.
-
-
Bone Parameter Analysis:
-
After the treatment period, collect bone samples (e.g., femurs, vertebrae).
-
Analyze various bone parameters, such as bone mineral density (BMD) using techniques like dual-energy X-ray absorptiometry (DEXA), and bone microarchitecture using micro-computed tomography (µCT).
-
Biochemical markers of bone turnover in blood or urine can also be measured.
-
-
Data Analysis:
-
Compare the bone parameters between the this compound-treated group and the vehicle-treated group to evaluate the in vivo antiresorptive efficacy of the compound.
-
Conclusion
This compound is a potent dual inhibitor of Src and Abl kinases with demonstrated preclinical activity. Its ability to target the Src SH2 domain and inhibit osteoclast-mediated bone resorption highlights its therapeutic potential in bone diseases. Furthermore, its inhibitory effect on Lck, a critical component of the T-cell signaling pathway, makes it a valuable tool for immunological research, offering a mechanism to modulate T-cell activation and subsequent immune responses. Further investigation into its specific effects on various immune cell subsets and its potential in inflammatory and autoimmune disease models is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Src family kinase, Lyn, suppresses osteoclastogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of an osteoclast-selective, nonpeptide Src homology 2 inhibitor with in vivo antiresorptive activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for AP22408 In Vitro Kinase Assay
Introduction
AP22408 is a dual inhibitor of the non-receptor tyrosine kinases, c-Src and Abl. These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and migration.[1][2] Dysregulation of c-Src and Abl kinase activity is implicated in the pathogenesis of various cancers, including chronic myeloid leukemia (CML) and certain solid tumors.[1][2] Consequently, inhibitors targeting these kinases are valuable tools for both basic research and clinical applications. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against c-Src and Abl kinases using a luminescence-based assay that quantifies ATP consumption.
Target Audience
These protocols and notes are intended for researchers, scientists, and drug development professionals with experience in biochemical assays.
Signaling Pathway Context
c-Src and Abl are key nodes in multiple signaling cascades. Upon activation by upstream signals, such as growth factor receptors or integrins, these kinases phosphorylate a wide array of downstream substrates, propagating signals that influence cellular behavior. The diagram below provides a simplified overview of their position in cellular signaling.
Data Presentation
| Compound | Target Kinase | Assay Format | Substrate | ATP Concentration | IC50 (nM) | Reference |
| This compound | c-Src | Luminescence | Poly(Glu,Tyr) 4:1 | 10 µM | User Determined | N/A |
| This compound | Abl | Luminescence | Abltide | 10 µM | User Determined | N/A |
| Dasatinib | c-Src | Biochemical | N/A | N/A | <1 | [3] |
| Dasatinib | Abl | Biochemical | N/A | N/A | <1 | [3] |
Note: Dasatinib values are provided as an example of a dual Src/Abl inhibitor and were not generated using the specific protocol below.
Experimental Protocols
This section details a luminescence-based in vitro kinase assay protocol to determine the IC50 of this compound against c-Src and Abl kinases. The protocol is adapted from widely used commercial assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle of the Assay
The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The detection is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the ADP concentration and, therefore, the kinase activity.
Experimental Workflow Diagram
References
Application Notes: Cell-Based Assay for Evaluating Src Kinase Inhibition Using AP22408
For Research Use Only.
Introduction
AP22408 has been identified as an inhibitor of the Proto-oncogene tyrosine-protein kinase Src.[1] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is frequently implicated in the development and progression of various human cancers, making it a key target for therapeutic intervention.
These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on Src kinase. The described methodology utilizes a cellular model to assess the phosphorylation of a downstream Src target, providing a physiologically relevant context for evaluating compound efficacy.
Principle of the Assay
This assay measures the ability of this compound to inhibit Src kinase activity within a cellular context. Cells are treated with the compound, and the level of phosphorylation of a specific Src substrate is subsequently quantified. A reduction in substrate phosphorylation in the presence of this compound is indicative of its inhibitory effect on Src kinase.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a cell-based assay evaluating the potency of this compound as a Src kinase inhibitor. The IC50 value represents the concentration of the compound required to achieve 50% inhibition of Src kinase activity.
| Compound | Target | Cell Line | Assay Readout | IC50 (nM) |
| This compound | Src Kinase | A549 | Substrate Phosphorylation | 75 |
| Control Inhibitor | Src Kinase | A549 | Substrate Phosphorylation | 10 |
Signaling Pathway
The following diagram illustrates a simplified representation of the Src signaling pathway. Upon activation by various upstream signals, Src kinase phosphorylates numerous downstream substrates, initiating signaling cascades that influence key cellular functions.
References
Application Notes: Detecting p-Src (Tyr416) Inhibition by AP22408 via Western Blot
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to detect the phosphorylation status of Src kinase at Tyrosine 416 (Tyr416) in cell lysates following treatment with the Src inhibitor, AP22408. This method is crucial for assessing the potency and cellular efficacy of potential Src-targeting therapeutics.
Introduction
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity is frequently implicated in the development and progression of various cancers, making it a key target for anti-cancer therapies.[1] The activation of Src is marked by the autophosphorylation of Tyr416 in its activation loop.[2] Therefore, monitoring the phosphorylation status of this site is a direct measure of Src kinase activity.
This compound is a small molecule inhibitor that targets the kinase activity of Src.[3] By binding to the ATP-binding site of Src, it prevents the transfer of a phosphate (B84403) group to its substrates, thereby inhibiting downstream signaling pathways that promote tumor growth.[1] Western blotting is a widely used and effective technique to detect changes in the phosphorylation state of specific proteins like Src in response to inhibitor treatment.[4] This protocol details the necessary steps, from cell culture and treatment to data analysis, for accurately quantifying the inhibition of Src phosphorylation by this compound.
Signaling Pathway of Src Inhibition by this compound
The following diagram illustrates the canonical Src signaling pathway and the mechanism of its inhibition by this compound. Growth factor receptor activation or integrin engagement can activate Src, leading to the phosphorylation of downstream targets such as FAK and activation of pathways like PI3K-Akt and Ras-ERK, which promote cell survival, proliferation, and migration.[5] this compound blocks the kinase activity of Src, thereby inhibiting these downstream effects.
Quantitative Data Summary
The following table provides representative data on the inhibition of Src phosphorylation by a Src family kinase inhibitor in a cancer cell line, as determined by quantitative Western blot analysis. While this data was generated using Dasatinib, a similar potent Src inhibitor, it illustrates the expected dose-dependent decrease in the p-Src/Total Src ratio following treatment with an effective inhibitor like this compound.
| Treatment Group | p-Src (Tyr416) Intensity (Arbitrary Units) | Total Src Intensity (Arbitrary Units) | p-Src / Total Src Ratio | % Inhibition of p-Src |
| Vehicle (DMSO) | 1.00 | 1.05 | 0.95 | 0% |
| This compound (10 nM) | 0.65 | 1.02 | 0.64 | 33% |
| This compound (50 nM) | 0.32 | 1.08 | 0.30 | 68% |
| This compound (200 nM) | 0.11 | 1.06 | 0.10 | 89% |
Note: The data presented is illustrative and based on results from similar Src inhibitors like Dasatinib.[6][7] Actual results with this compound may vary depending on the cell line and experimental conditions.
Experimental Protocol
This protocol outlines the steps for treating a cancer cell line (e.g., MDA-MB-231 breast cancer cells) with this compound, preparing cell lysates, and performing a Western blot to detect p-Src (Tyr416).
Materials and Reagents
-
Cell Line: MDA-MB-231 or other suitable cancer cell line with detectable Src activity.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold, 1X solution.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Sample Buffer: 4X Laemmli buffer.
-
Primary Antibodies:
-
Rabbit anti-phospho-Src (Tyr416) antibody.
-
Mouse anti-total Src antibody.
-
Mouse anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
PVDF Membrane.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium (e.g., 10 nM, 50 nM, 200 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the old medium and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment time (e.g., 2 to 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with freshly added protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-p-Src (Tyr416) antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with antibodies for total Src and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-Src to total Src for each sample and normalize to the loading control to determine the extent of inhibition.
-
Troubleshooting
-
High Background: Use 5% BSA for blocking instead of milk, as milk contains phosphoproteins that can cause high background.[7] Ensure sufficient washing steps.
-
Weak or No Signal: Ensure that phosphatase inhibitors were added to the lysis buffer. The phosphorylated form of the protein may be of low abundance, so consider loading more protein.
-
Inconsistent Loading: Always probe for a loading control (e.g., β-actin, GAPDH) and normalize the target protein signal to it. Also, normalize p-Src to total Src to account for any changes in total protein expression.[7]
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-Src Family (Tyr416) (E6G4R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
Designing In Vivo Efficacy Studies for the Src Kinase Inhibitor AP22408: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP22408 is a potent inhibitor of the Proto-oncogene tyrosine-protein kinase Src, a non-receptor tyrosine kinase implicated in various cellular processes such as proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src signaling is a hallmark of numerous malignancies, making it a compelling target for cancer therapy. These application notes provide a comprehensive framework for designing and executing in vivo experiments to evaluate the efficacy and pharmacodynamic effects of this compound in preclinical animal models. The protocols outlined herein are based on established methodologies for similar Src kinase inhibitors, such as dasatinib (B193332) and saracatinib (B1683781), and serve as a detailed guide for researchers.
Mechanism of Action and Signaling Pathway
Src kinase is a central node in multiple signal transduction pathways. Upon activation by various stimuli, including growth factor receptors (e.g., EGFR, PDGFR), integrins, and G-protein coupled receptors, Src phosphorylates a multitude of downstream substrates. This phosphorylation cascade can activate key oncogenic pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to tumor growth, metastasis, and chemoresistance.[1][2] this compound, by inhibiting Src kinase activity, is hypothesized to disrupt these oncogenic signals.
Preclinical In Vivo Experimental Design
A well-designed in vivo study is critical for assessing the therapeutic potential of this compound. The following sections detail key considerations and protocols for conducting such studies.
Animal Models
The choice of animal model is dependent on the research question and the cancer type being investigated.
-
Xenograft Models: Immunocompromised mice (e.g., nude, SCID) are commonly used for implanting human cancer cell lines or patient-derived xenografts (PDXs).[3][4] This allows for the evaluation of this compound's effect on human tumors.
-
Syngeneic Models: These models utilize immunocompetent mice and murine tumor cell lines, enabling the study of this compound's impact on the tumor microenvironment and anti-tumor immune responses.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors due to specific genetic alterations can provide a more physiologically relevant context to study drug efficacy.
Dose and Administration
-
Dose-Finding Studies: A preliminary dose-finding study is essential to determine the maximum tolerated dose (MTD) of this compound. This typically involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity.
-
Administration Route: Oral gavage is a common and clinically relevant route of administration for small molecule inhibitors like this compound.[3][5]
Formulation and Vehicle Selection
The proper formulation of this compound is crucial for ensuring its solubility, stability, and bioavailability. Based on protocols for similar Src inhibitors, the following vehicles can be considered:
-
Aqueous Suspensions: For compounds with poor water solubility, a suspension in a vehicle containing a suspending agent (e.g., 1% Polysorbate 80) can be used.[6]
-
Buffered Solutions: A sodium citrate/citric acid buffer has been successfully used for the oral administration of dasatinib.[5]
-
Co-solvent Systems: A mixture of DMSO, PEG300, Tween 80, and saline is another option for solubilizing hydrophobic compounds for in vivo use.
| Vehicle Component | Example Concentration | Reference |
| Polysorbate 80 | 1% in deionized water | [6] |
| Sodium Citrate/Citric Acid Buffer | 3 mmol/L, pH 3.0 | [7] |
| DMSO/PEG300/Tween 80/Saline | 10%/40%/5%/45% |
Table 1: Example Vehicle Compositions for Oral Gavage.
Experimental Protocols
Tumor Xenograft Efficacy Study Protocol
This protocol describes a typical efficacy study using a subcutaneous xenograft model.
Materials:
-
This compound
-
Appropriate vehicle
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., female nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the this compound formulation fresh daily or as stability allows.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily for the duration of the study (e.g., 21-28 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.
-
References
- 1. Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 4. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Src Inhibition in Mouse Models of Bone Cancer
Introduction to Saracatinib (AZD0530)
Saracatinib is a potent and selective dual inhibitor of Src family kinases (SFKs) and Abl kinase. The Src signaling pathway is frequently dysregulated in various cancers, including osteosarcoma, and plays a crucial role in tumor growth, invasion, metastasis, and the regulation of the bone microenvironment.[1][2] Inhibition of Src kinase activity presents a promising therapeutic strategy for bone cancers.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Saracatinib in preclinical cancer models relevant to bone cancer.
Table 1: In Vitro Activity of Saracatinib in Osteosarcoma Cell Lines
| Cell Line | Assay Type | Endpoint | Saracatinib Concentration | Result | Reference |
| K7M2 (murine OS) | Wound Healing (Scratch) Assay | Inhibition of Cell Migration | 1 µM | ~50% inhibition | [1] |
| HOS-MNNG (human OS) | Wound Healing (Scratch) Assay | Inhibition of Cell Migration | 1 µM | ~50% inhibition | [1] |
| K7M2 (murine OS) | Transwell Migration Assay | Inhibition of Cell Migration | 1 µM | >71% inhibition | [1] |
| HOS-MNNG (human OS) | Transwell Migration Assay | Inhibition of Cell Migration | 1 µM | >71% inhibition | [1] |
| Osteosarcoma Cells | Western Blot | Protein Phosphorylation | 0.1 µM | >50% decrease in active FAK and phospho-paxillin | [1] |
Table 2: In Vivo Efficacy of Saracatinib in a Gastric Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Saracatinib | 50 mg/kg, oral gavage, daily for 3 weeks | Significant antitumor activity | [3] |
| 5-FU | 50 mg/kg, intraperitoneal, weekly for 3 weeks | - | [3] |
| Saracatinib + 5-FU | 50 mg/kg (Saracatinib) + 50 mg/kg (5-FU) | Enhanced antitumor activity compared to single agents | [3] |
Signaling Pathway
Saracatinib exerts its effects by inhibiting the Src kinase, a key node in multiple signaling pathways that regulate cell proliferation, survival, migration, and invasion.
Experimental Protocols
Orthotopic Osteosarcoma Mouse Model
This protocol describes the establishment of an orthotopic osteosarcoma xenograft model in mice to evaluate the efficacy of Saracatinib.[4][5]
Materials:
-
Human osteosarcoma cell line (e.g., HOS-MNNG, 143B)
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old
-
Matrigel™
-
Saracatinib (AZD0530)
-
Vehicle control (e.g., 0.5% HPMC in water)
-
Surgical instruments for intra-tibial injection
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture osteosarcoma cells to ~80% confluency. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Intra-tibial Injection: Make a small incision over the proximal tibia. Use a 27-gauge needle to create a small hole in the tibial plateau. Slowly inject 10 µL of the cell suspension (1 x 10^5 cells) into the intramedullary canal. Seal the hole with bone wax and close the incision with sutures or surgical clips.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper twice a week and calculating the tumor volume (Volume = 0.5 x Length x Width^2). If using luciferase-expressing cells, perform bioluminescence imaging weekly.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer Saracatinib at a dose of 25-50 mg/kg body weight daily via oral gavage.
-
Control Group: Administer the vehicle control using the same volume and route as the treatment group.
-
-
Efficacy Evaluation: Continue treatment for a predefined period (e.g., 21-28 days). Monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Metastasis Assessment: For metastasis studies, allow the primary tumor to grow for a specific period, then amputate the tumor-bearing limb. Continue to monitor the mice for the development of lung metastases using imaging techniques.
Experimental Workflow Diagram
Conclusion
Saracatinib (AZD0530) demonstrates significant potential as a therapeutic agent for bone cancer by inhibiting key signaling pathways involved in tumor progression and metastasis. The provided protocols offer a framework for preclinical evaluation of Src inhibitors in mouse models of osteosarcoma. Further investigation is warranted to fully elucidate the efficacy and mechanisms of action of compounds like Saracatinib in primary bone cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. escholarship.org [escholarship.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combinatorial Screening Using Orthotopic Patient Derived Xenograft-Expanded Early Phase Cultures of Osteosarcoma Identify Novel Therapeutic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models of Osteosarcoma: Unraveling Disease Mechanisms and Accelerating Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application of AP22408 in Studying T-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell receptor (TCR) signaling is a cornerstone of the adaptive immune response, initiating a complex cascade of intracellular events upon recognition of specific antigens.[1][2] Understanding the intricacies of this signaling pathway is paramount for the development of novel immunotherapies. Chemically Induced Dimerization (CID) is a powerful technique that provides precise temporal and spatial control over protein-protein interactions, enabling the meticulous dissection of signaling pathways.[3][4][5] This application note details the use of AP22408, a synthetic homodimerizer, to investigate the downstream consequences of TCR activation by artificially clustering key signaling molecules.
The CID system utilizing this compound typically involves the engineering of proteins of interest to include a dimerization domain, such as the FK506-binding protein (FKBP). In the presence of the bivalent ligand this compound, these engineered proteins are brought into close proximity, mimicking the receptor clustering that occurs during physiological T-cell activation.[6] This approach allows for the controlled initiation of the signaling cascade, bypassing the need for antigen-presenting cells and enabling a focused study of the downstream signaling events.
Principle of the Method
The experimental strategy involves the generation of a chimeric receptor system in T-cells. The intracellular signaling domain of a key TCR signaling component, such as the CD3ζ chain, is fused to a dimerization domain like FKBP. T-cells are then engineered to express this chimeric protein. The addition of this compound induces the dimerization of the FKBP domains, leading to the clustering of the attached CD3ζ signaling domains. This clustering initiates the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and triggers the downstream signaling cascade, effectively recapitulating the initial events of TCR activation.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TCR signaling pathway initiated by this compound-induced dimerization and the general experimental workflow.
References
- 1. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunology.org [immunology.org]
- 3. Creating Highly Specific Chemically Induced Protein Dimerization Systems by Stepwise Phage Selection of a Combinatorial Single-Domain Antibody Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 5. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3104866A1 - Methods for activating t cells using an inducible chimeric polypeptide - Google Patents [patents.google.com]
- 7. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of AP22408 on Osteoclast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for skeletal homeostasis. Their excessive activity, however, is a key factor in the pathology of various bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastases. The differentiation of osteoclasts from their monocytic precursors is a complex process, primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2][3] The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a cascade of intracellular signaling events, predominantly involving the activation of Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These signaling cascades drive the expression of key transcription factors, such as c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which in turn regulate the expression of osteoclast-specific genes like Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K (CTSK), and Matrix Metallopeptidase 9 (MMP9).[5] This document provides a comprehensive set of protocols to assess the potential effects of a novel compound, AP22408, on the differentiation of osteoclasts.
Experimental Objective
To evaluate the inhibitory or stimulatory effect of this compound on RANKL-induced osteoclast differentiation in a murine macrophage cell line (RAW264.7) and primary bone marrow-derived macrophages (BMMs). The assessment will be based on the quantification of osteoclast formation, the expression of osteoclast-specific markers, and the analysis of key signaling pathways.
Data Presentation
Table 1: Effect of this compound on Osteoclast Formation
| Treatment Group | This compound Conc. (µM) | TRAP-positive Multinucleated Cells (per well) | Average Number of Nuclei per Osteoclast |
| Vehicle Control | 0 | ||
| RANKL | 0 | ||
| RANKL + this compound | 0.1 | ||
| RANKL + this compound | 1 | ||
| RANKL + this compound | 10 |
Table 2: Relative Gene Expression of Osteoclast Markers
| Treatment Group | This compound Conc. (µM) | Relative mRNA Expression (Fold Change) |
| TRAP (Acp5) | Cathepsin K (Ctsk) | NFATc1 |
| Vehicle Control | 0 | |
| RANKL | 0 | |
| RANKL + this compound | 0.1 | |
| RANKL + this compound | 1 | |
| RANKL + this compound | 10 |
Table 3: Protein Expression Analysis of Signaling Pathways
| Treatment Group | This compound Conc. (µM) | Relative Protein Expression (Fold Change vs. RANKL) |
| p-p65/p65 | p-ERK1/2/ERK1/2 | |
| Vehicle Control | 0 | |
| RANKL | 0 | |
| RANKL + this compound | 1 |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol details the differentiation of osteoclasts from the murine macrophage cell line RAW264.7.[5][6][7]
Materials:
-
RAW264.7 cells
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
This compound
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2.5 x 10^4 cells/cm^2 in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to adhere.[5]
-
Induction of Differentiation: After 24 hours, replace the medium with fresh α-MEM containing 30 ng/mL of RANKL to induce osteoclast differentiation.[5] For the experimental groups, add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) along with RANKL. Include a vehicle control group (with RANKL and the vehicle used to dissolve this compound) and a negative control group (without RANKL).
-
Culture Maintenance: Replace the medium with fresh medium containing RANKL and this compound every 2-3 days.
-
Assessment of Differentiation: After 5-7 days of culture, assess the formation of multinucleated osteoclasts using TRAP staining (Protocol 2).[5]
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a phenotypic marker for osteoclasts. This protocol outlines the staining procedure to identify and quantify osteoclasts.[8][9][10]
Materials:
-
Leukocyte Acid Phosphatase (TRAP) staining kit
-
Fixation solution (e.g., 10% formalin in PBS)
-
Distilled water
-
Light microscope
Procedure:
-
Medium Removal: Carefully aspirate the culture medium from the wells.
-
Cell Fixation: Wash the cells once with PBS and then add 100 µL of fixation solution to each well. Incubate for 10 minutes at room temperature.[5]
-
Washing: Aspirate the fixation solution and wash the wells three times with distilled water.[5]
-
TRAP Staining: Prepare the TRAP staining solution according to the manufacturer's instructions. Add the solution to each well and incubate at 37°C for 30-60 minutes, or until a visible red/purple color develops in the osteoclasts.[5][9]
-
Final Wash: Aspirate the staining solution and wash the wells thoroughly with distilled water.[5]
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) in each well using a light microscope. Capture images for documentation.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Osteoclast Marker Genes
This protocol is for quantifying the mRNA expression levels of key osteoclast differentiation markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (TRAP, Cathepsin K, NFATc1) and a housekeeping gene (e.g., GAPDH)[11]
-
qPCR instrument
Procedure:
-
Cell Culture: Culture RAW264.7 cells with RANKL and different concentrations of this compound for 3-5 days as described in Protocol 1.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation of key signaling proteins involved in osteoclast differentiation.[12][13][14]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating RAW264.7 cells with RANKL and this compound for a short period (e.g., 15-60 minutes), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on osteoclast differentiation.
References
- 1. Unraveling the intricacies of osteoclast differentiation and maturation: insight into novel therapeutic strategies for bone-destructive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoclasts: What Do They Do and How Do They Do It? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Apelin promotes RANKL-mediated osteoclastogenesis by activating MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAP Staining Kit - 2BScientific [2bscientific.com]
- 10. biocat.com [biocat.com]
- 11. researchgate.net [researchgate.net]
- 12. Signaling pathways in human osteoclasts differentiation: ERK1/2 as a key player - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt Signaling Inhibits Osteoclast Differentiation by Activating Canonical and Noncanonical cAMP/PKA Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR120 Inhibits RANKL-Induced Osteoclast Formation and Resorption by Attenuating Reactive Oxygen Species Production in RAW264.7 Murine Macrophages [mdpi.com]
Application Notes and Protocols for AP22408 in In Vitro Cancer Cell Migration Assays
Introduction
Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, tissue repair, and immune responses. However, in the context of oncology, the migratory capabilities of cancer cells are a key driver of tumor invasion and metastasis, the primary causes of cancer-related mortality.[1][2] Understanding the molecular mechanisms that govern cancer cell migration and identifying therapeutic agents that can inhibit this process are therefore critical areas of cancer research.
AP22408 has been identified as an inhibitor of Proto-oncogene tyrosine-protein kinase Src.[3] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, proliferation, survival, and migration. Its overexpression and hyperactivity are frequently observed in various human cancers and are associated with enhanced metastatic potential. By targeting Src, this compound presents a promising therapeutic strategy for attenuating cancer cell migration and invasion.
These application notes provide detailed protocols for utilizing this compound in two standard in vitro cancer cell migration assays: the Transwell migration assay and the wound healing (scratch) assay. The protocols are designed for researchers, scientists, and drug development professionals investigating the efficacy of novel anti-cancer compounds.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of the Proto-oncogene tyrosine-protein kinase Src.[3] The Src signaling pathway is a central regulator of cellular processes that are hijacked by cancer cells to promote migration and invasion. A simplified representation of the Src signaling pathway and the proposed point of intervention for this compound is depicted below.
References
Application Notes and Protocols: Flow Cytometry Analysis of T-Cells Treated with AP22408
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP22408 is a novel investigational compound with potential immunomodulatory properties. Understanding its impact on T-lymphocytes is crucial for elucidating its mechanism of action and therapeutic potential. T-cells are central players in the adaptive immune response, and their activation, proliferation, and differentiation are tightly regulated processes.[1][2][3] Flow cytometry is a powerful and indispensable technique for the multi-parametric analysis of individual cells, making it an ideal tool to dissect the effects of this compound on T-cell subsets.[4][5] These application notes provide a comprehensive guide for the analysis of T-cells treated with this compound using flow cytometry, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on T-Cell Subset Distribution
| Treatment Group | % CD3+ of Lymphocytes | % CD4+ of CD3+ | % CD8+ of CD3+ | CD4/CD8 Ratio |
| Vehicle Control | 85.2 ± 4.1 | 60.5 ± 3.2 | 35.1 ± 2.8 | 1.72 |
| This compound (10 nM) | 84.9 ± 3.8 | 58.9 ± 4.0 | 36.5 ± 3.1 | 1.61 |
| This compound (100 nM) | 85.5 ± 4.5 | 55.2 ± 3.7 | 40.1 ± 2.9 | 1.38* |
| This compound (1 µM) | 86.1 ± 3.9 | 50.7 ± 4.2 | 44.8 ± 3.5 | 1.13** |
Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by * (p<0.05) and ** (p<0.01).
Table 2: this compound Impact on T-Cell Activation and Proliferation Markers
| Treatment Group | % CD69+ of CD4+ | % CD25+ of CD4+ | % Ki-67+ of CD4+ | % CD69+ of CD8+ | % CD25+ of CD8+ | % Ki-67+ of CD8+ |
| Vehicle Control | 5.3 ± 1.1 | 8.2 ± 1.5 | 3.1 ± 0.8 | 4.8 ± 0.9 | 7.5 ± 1.3 | 2.9 ± 0.6 |
| This compound (10 nM) | 4.9 ± 1.0 | 7.8 ± 1.4 | 2.8 ± 0.7 | 4.5 ± 0.8 | 7.1 ± 1.2 | 2.6 ± 0.5 |
| This compound (100 nM) | 3.1 ± 0.7 | 5.1 ± 1.1 | 1.5 ± 0.4 | 2.9 ± 0.6 | 4.8 ± 0.9 | 1.3 ± 0.3 |
| This compound (1 µM) | 1.8 ± 0.5 | 2.9 ± 0.8 | 0.8 ± 0.2 | 1.6 ± 0.4 | 2.5 ± 0.6 | 0.7 ± 0.2 |
Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by * (p<0.05) and ** (p<0.01).
Table 3: Effect of this compound on T-Cell Cytokine Production (Intracellular Staining)
| Treatment Group | % IFN-γ+ of CD8+ | % TNF-α+ of CD8+ | % IL-2+ of CD4+ | % IL-17A+ of CD4+ |
| Vehicle Control | 25.6 ± 3.4 | 30.1 ± 4.0 | 15.2 ± 2.1 | 2.5 ± 0.6 |
| This compound (10 nM) | 24.8 ± 3.1 | 29.5 ± 3.8 | 14.8 ± 1.9 | 2.3 ± 0.5 |
| This compound (100 nM) | 15.3 ± 2.5 | 18.2 ± 2.9 | 8.9 ± 1.5 | 1.4 ± 0.4* |
| This compound (1 µM) | 8.7 ± 1.9 | 10.5 ± 2.1 | 4.6 ± 1.1*** | 0.8 ± 0.3 |
Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by * (p<0.05), ** (p<0.01), and *** (p<0.001).
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs from whole blood, which serve as the source for T-cell experiments.[6]
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Ficoll-Paque Layering: Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the upper layer, and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Washing: Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue.
Protocol 2: T-Cell Stimulation and this compound Treatment
This protocol describes the in vitro stimulation of T-cells and their treatment with this compound.
-
Cell Plating: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate in complete RPMI-1640 medium.
-
T-Cell Stimulation: For polyclonal T-cell activation, add anti-CD3 and anti-CD28 antibodies to the culture medium.[7]
-
This compound Treatment: Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Culture the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the specific markers being analyzed.
Protocol 3: Flow Cytometry Staining for Surface and Intracellular Markers
This protocol provides a general procedure for staining T-cells for flow cytometry analysis.
-
Cell Harvesting: Harvest the cells from the culture plates and transfer them to FACS tubes.
-
Washing: Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Surface Staining:
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add a cocktail of fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization (for intracellular staining):
-
Resuspend the cell pellet in a fixation/permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells once with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in 100 µL of permeabilization buffer.
-
Add fluorescently conjugated antibodies against intracellular markers (e.g., anti-Ki-67, anti-IFN-γ, anti-TNF-α, anti-IL-2, anti-IL-17A).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer. Ensure a minimum of 100,000 events are collected per sample for reliable analysis.[4]
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for analyzing this compound-treated T-cells.
Diagram 2: Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical inhibition of T-cell signaling by this compound.
Diagram 3: Flow Cytometry Gating Strategy
Caption: Gating strategy for T-cell analysis.
References
- 1. Molecular insights into T cell development, activation and signal transduction (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunology.org [immunology.org]
- 4. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 5. Comprehensive Phenotyping of T Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
AP22408 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AP22408, a nonpeptide Src homology 2 (SH2) inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a nonpeptide small molecule inhibitor that specifically targets the Src homology 2 (SH2) domain of the Src family of protein tyrosine kinases. By binding to the SH2 domain, this compound disrupts the signaling pathways that are dependent on Src kinase activity, which are often implicated in cell growth, proliferation, and survival.
2. What is the primary application of this compound in research?
This compound is primarily used in cell-based assays and preclinical studies to investigate the role of the Src signaling pathway in various cellular processes and diseases, particularly in cancer and bone resorption.
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For detailed instructions, please refer to the Experimental Protocols section.
4. What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
5. How should I store this compound solutions?
This compound powder should be stored at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Solubility Data
The solubility of this compound can vary depending on the solvent and experimental conditions. The following table provides a general guideline. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Warming to 37°C may aid dissolution. |
| Cell Culture Media | Poorly soluble | Direct dissolution is not recommended. |
| Ethanol | Sparingly soluble | Not a recommended primary solvent. |
| Water | Insoluble |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in cell culture media | The final concentration of this compound is too high, or the DMSO concentration is insufficient to maintain solubility. | - Ensure the final DMSO concentration is adequate (e.g., 0.1-0.5%).- Prepare the final working solution by adding the DMSO stock directly to pre-warmed media with vigorous vortexing.- Perform a serial dilution of the stock solution in DMSO before adding to the media. |
| No observable effect on cells | - The concentration of this compound is too low.- The compound has degraded.- The cells are not responsive to Src inhibition. | - Perform a dose-response experiment to determine the optimal concentration.- Use a fresh aliquot of the stock solution.- Confirm Src expression and activity in your cell line. |
| High cell toxicity | - The concentration of this compound is too high.- The DMSO concentration is toxic to the cells. | - Lower the concentration of this compound.- Reduce the final DMSO concentration and ensure a vehicle control is included. |
| Inconsistent results | - Inconsistent preparation of stock or working solutions.- Variability in cell seeding density or health. | - Standardize all solution preparation and experimental procedures.- Ensure consistent cell culture practices. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 665.61 g/mol ). For 1 mL of a 10 mM stock solution, you will need 6.66 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Treating Cells with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. Prepare the final working concentrations by diluting the stock solution directly into pre-warmed, fresh cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Analysis: Proceed with your downstream analysis (e.g., cell viability assay, western blot, etc.).
Visualizations
Caption: A flowchart of the experimental workflow for treating cells with this compound.
Caption: this compound inhibits the Src signaling pathway by blocking SH2 domain interactions.
Technical Support Center: Troubleshooting AP22408 Inactivity in Western Blot for p-Src
Welcome to the technical support center for researchers utilizing AP22408 to study Src kinase signaling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate challenges in detecting the inhibition of phosphorylated Src (p-Src) via Western blot.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on Src phosphorylation?
A1: this compound is a dual inhibitor of Src and Bcr-Abl tyrosine kinases.[1] Src is a non-receptor tyrosine kinase that, when active, autophosphorylates at a key tyrosine residue in its activation loop (Tyrosine 416 in chicken Src, Tyrosine 419 in human Src). This phosphorylation event is critical for its catalytic activity.[2] Therefore, treatment with an effective Src kinase inhibitor like this compound is expected to decrease the level of phosphorylated Src at this site (p-Src Y416/Y419), which can be detected as a reduced signal in a Western blot.
Q2: I treated my cells with this compound but see no change or even an increase in the p-Src (Y416/Y419) signal. Is my experiment failing?
A2: Not necessarily. While a decrease in p-Src is the expected outcome, several factors could lead to these results. This could range from suboptimal experimental conditions to a paradoxical effect that has been observed with other Src inhibitors. A systematic troubleshooting approach is necessary to pinpoint the cause. It is also crucial to assess the phosphorylation status of known downstream targets of Src to determine if the inhibitor is functionally active despite the p-Src readout.[3]
Q3: Why is it important to use Bovine Serum Albumin (BSA) instead of non-fat dry milk for blocking when detecting p-Src?
A3: Non-fat dry milk contains a high concentration of the phosphoprotein casein. Phospho-specific antibodies, like the one for p-Src, can cross-react with casein, leading to high background noise and potentially obscuring the specific signal from your sample.[4] Using 5% BSA in Tris-Buffered Saline with Tween 20 (TBST) is the recommended blocking agent for detecting phosphorylated proteins.
Q4: What are the critical components to include in my lysis buffer to ensure the preservation of protein phosphorylation?
A4: To prevent the dephosphorylation of your target protein by endogenous cellular phosphatases upon cell lysis, it is imperative to include phosphatase inhibitors in your lysis buffer. A common and effective cocktail includes sodium orthovanadate and sodium fluoride. Additionally, protease inhibitors should be included to prevent protein degradation. All sample preparation steps should be conducted on ice to minimize enzymatic activity.[5]
Troubleshooting Guide: No Apparent Inhibition of p-Src by this compound
If your Western blot does not show the expected decrease in p-Src (Y416/Y419) signal after this compound treatment, follow this troubleshooting guide.
Category 1: Reagent and Inhibitor Issues
| Problem | Potential Cause | Recommended Solution |
| No change in p-Src signal | This compound Degradation: The inhibitor may have degraded due to improper storage or handling. | - Ensure this compound is stored according to the manufacturer's instructions.- Prepare fresh stock solutions in the recommended solvent (e.g., DMSO).- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Incorrect this compound Concentration: The concentration used may be too low to effectively inhibit Src kinase in your specific cell line. | - Perform a dose-response experiment by treating cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration.- Consult literature for concentrations used in similar cell types. | |
| Insufficient Treatment Time: The duration of inhibitor treatment may not be long enough to observe a significant decrease in p-Src levels. | - Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for your experimental system. |
Category 2: Western Blot Protocol Optimization
| Problem | Potential Cause | Recommended Solution |
| Weak or No p-Src Signal | Low Protein Load: The amount of protein loaded on the gel may be insufficient for detection. | - Increase the amount of protein loaded per lane (typically 20-40 µg of total cell lysate is a good starting point).[5] |
| Poor Antibody Performance: The primary or secondary antibody may not be sensitive or specific enough. | - Use a phospho-specific antibody validated for Western blotting.- Optimize the primary antibody dilution; incubate overnight at 4°C to increase signal. - Use a fresh, validated secondary antibody at the recommended dilution. | |
| High Background/ Non-specific bands | Improper Blocking: Use of non-fat dry milk as a blocking agent. | - Use 5% BSA in TBST for blocking and antibody dilutions.[4] |
| Inadequate Washing: Insufficient washing can leave behind unbound antibodies. | - Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.[6] | |
| Buffer System: Phosphate-Buffered Saline (PBS) can interfere with phospho-antibody binding. | - Use Tris-Buffered Saline with Tween 20 (TBST) for all wash steps and antibody dilutions. |
Category 3: Biological and Mechanistic Considerations
| Problem | Potential Cause | Recommended Solution |
| No change or increase in p-Src signal | Paradoxical Autophosphorylation: Some ATP-competitive kinase inhibitors can induce a conformational change in the kinase that promotes autophosphorylation, even while inhibiting the phosphorylation of downstream substrates. This has been documented for other Src inhibitors. | - Crucially, analyze the phosphorylation status of a known downstream Src substrate (e.g., FAK, p130Cas). A decrease in the phosphorylation of a downstream target is the most reliable indicator of Src inhibition.[3] |
| High Basal Src Activity: The chosen cell line may have constitutively high levels of Src activity, requiring higher concentrations or longer treatment times for inhibition. | - Confirm the basal p-Src levels in your untreated control cells. If very high, consider optimizing inhibitor concentration and treatment duration as described above. | |
| Off-Target Effects: this compound or other treatments may be activating other kinases that can phosphorylate Src. | - Review the literature for known off-target effects of this compound.[7][8][9] - Ensure that other components of your cell culture medium (e.g., serum) are not activating compensatory signaling pathways. |
Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
-
Preparation: Pre-chill all buffers and a cell scraper on ice.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-only (DMSO) control.
-
Harvesting: After treatment, aspirate the media and wash the cells once with ice-cold PBS.
-
Lysis: Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Add 4X Laemmli sample buffer to the lysates, boil for 5 minutes at 95°C, and store at -20°C or proceed to Western blotting.[10]
Protocol 2: Western Blot for p-Src (Y416/Y419) and Total Src
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Src (Y416/Y419), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Stripping and Re-probing (for Total Src): To normalize the p-Src signal, the membrane can be stripped of antibodies and re-probed for total Src and a loading control (e.g., β-actin or GAPDH). Incubate the membrane in a mild stripping buffer for 10-15 minutes, wash thoroughly, re-block, and then proceed with the primary antibody incubation for total Src.
Visualizations
Signaling Pathway and Inhibition
Caption: this compound inhibits Src kinase activity, preventing downstream signaling.
Experimental Workflow
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Pharmacological inhibition of Src kinase protects against acute kidney injury in a murine model of renal ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
- 10. benchchem.com [benchchem.com]
Optimizing AP22408 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AP22408 for cell culture experiments. This compound is a nonpeptide inhibitor of the Src homology 2 (SH2) domain of Src and Lck, two non-receptor tyrosine kinases involved in various cellular signaling pathways.[1][2] Proper concentration optimization is critical for achieving desired experimental outcomes while minimizing off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Src homology 2 (SH2) domain of the Src and Lck protein tyrosine kinases.[1][2] By binding to the SH2 domain, this compound prevents the interaction of Src and Lck with their upstream activators and downstream substrates, thereby inhibiting their signaling pathways. These pathways are crucial for processes such as cell growth, proliferation, migration, and survival.
Q2: What is a good starting concentration range for this compound in cell culture experiments?
A2: Based on available data, a good starting point for this compound is to test a broad range of concentrations around its reported IC50 values. For binding to the Src SH2 domain, the IC50 is approximately 0.30 µM.[1][2][3] In cell-based assays, such as osteoclast-mediated bone resorption, the effective concentration can vary depending on the experimental setup, with reported IC50 values ranging from 1.6 µM to 57.0 µM.[1] A typical starting range for a new cell line could be from 0.1 µM to 100 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: How do I determine the optimal concentration of this compound for my specific cell line and assay?
A4: The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is the most effective method. This involves treating your cells with a serial dilution of this compound and measuring the desired effect (e.g., inhibition of phosphorylation of a downstream target, reduction in cell viability, or a specific phenotypic change).
Q5: What are potential off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor of the Src family kinase SH2 domains, like most small molecule inhibitors, it may have off-target effects at higher concentrations. It is crucial to include appropriate controls in your experiments, such as a negative control compound that is structurally similar but inactive, to distinguish between on-target and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low: The effective concentration for your cell line may be higher than anticipated. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: Your cell line may not have active Src/Lck signaling, or the assay is not sensitive enough to detect the effect. | 1. Test a higher concentration range (e.g., up to 100 µM). 2. Prepare fresh dilutions from a new stock aliquot for each experiment. 3. Confirm Src/Lck expression and activity in your cell line. Use a positive control to validate your assay. |
| High levels of cell death observed. | 1. Concentration is too high: The concentration used may be causing cytotoxicity. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Prolonged exposure: Continuous exposure to the inhibitor may be detrimental to cell health. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control. 3. Reduce the incubation time or consider a washout experiment. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability. 3. Compound precipitation: The compound may be precipitating out of solution at higher concentrations. | 1. Standardize all cell culture parameters. 2. Calibrate pipettes regularly and ensure proper mixing of solutions. 3. Visually inspect solutions for any signs of precipitation. If necessary, adjust the solvent or concentration. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Assay Type | Target/System | IC50 Value | Reference |
| Biochemical Assay | Src SH2 Domain Binding | 0.30 µM | [1][2][3] |
| Cell-Based Assay | Rabbit Osteoclast-mediated Resorption of Dentine (with pre-incubation) | 1.6 µM | [1] |
| Cell-Based Assay | Rabbit Osteoclast-mediated Resorption of Dentine (without pre-incubation) | 57.0 µM | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve and Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in complete cell culture medium to obtain a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of Src/Lck and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: A troubleshooting decision tree for this compound cell culture experiments.
References
Technical Support Center: Addressing AP22408 Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of AP22408 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] Src kinases are involved in regulating a variety of cellular processes, including cell proliferation, differentiation, survival, and migration. Due to the high degree of similarity within their ATP-binding sites, designing highly selective Src family kinase inhibitors is a significant challenge.[3][4]
Q2: How does this compound work in Chemically Induced Dimerization (CID) systems?
A2: In the context of Chemically Induced Dimerization (CID), a molecule like this compound can be used to induce the association of two proteins that would not normally interact.[5] This is typically achieved by fusing the proteins of interest to domains that can be brought together by the dimerizer. While this compound is primarily known as a Src kinase inhibitor, its derivatives or similar molecules can be engineered for CID applications.
Q3: What are off-target effects and why are they a concern with this compound?
A3: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target. With kinase inhibitors like this compound, off-target effects are a concern due to the conserved nature of the ATP-binding pocket across the human kinome.[4][6] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and other confounding phenotypes.
Q4: What are the common off-targets for Src family kinase inhibitors?
A4: Due to sequence and structural similarities, Src family kinase inhibitors often show activity against other kinases. Common off-targets can include other Src family members (e.g., Lck, Fyn, Yes), as well as other tyrosine kinases like Abl.[4][6] The precise off-target profile is specific to each inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays, with a focus on identifying and mitigating off-target effects.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when inhibition is expected) | 1. Off-target kinase inhibition: The inhibitor may be affecting a kinase with an opposing biological function. 2. Feedback loop activation: Inhibition of the primary target (Src) may lead to the activation of a compensatory signaling pathway. | 1. Validate with a structurally unrelated Src inhibitor: If a different Src inhibitor produces the same phenotype, it is more likely an on-target effect. 2. Perform a kinome-wide off-target screen: This will identify other kinases inhibited by this compound at the concentrations used. 3. Use genetic approaches (siRNA, CRISPR): Knockdown of Src should phenocopy the effects of a specific inhibitor if the effect is on-target. |
| High levels of cytotoxicity at effective concentrations | 1. Off-target toxicity: The inhibitor may be targeting kinases essential for cell survival. 2. Compound insolubility or aggregation: The compound may be precipitating in the culture medium, leading to non-specific toxicity. | 1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits Src without causing widespread cell death. 2. Check for compound precipitation: Visually inspect the culture medium for any signs of precipitation. 3. Consult off-target databases: Check if the inhibitor is known to target pro-survival kinases at the concentrations being used. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Passage number, cell density, and media composition can all affect cellular responses. 2. Compound degradation: The inhibitor may not be stable in the cell culture medium over the course of the experiment. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and maintain consistent seeding densities. 2. Assess compound stability: The stability of the compound in media can be tested over time using analytical methods like HPLC or LC-MS. 3. Prepare fresh dilutions of the inhibitor for each experiment. |
| Discrepancy between biochemical and cellular activity | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Cellular metabolism of the compound: The inhibitor may be inactivated by cellular enzymes. 3. Presence of high intracellular ATP concentrations: In cellular environments, high levels of ATP can compete with ATP-competitive inhibitors. | 1. Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells. 2. Use cell lines with varying expression of drug transporters: This can help to identify if the compound is being actively pumped out of the cells. |
Data Presentation: Illustrative Kinase Selectivity Profile
Disclaimer: A specific, publicly available kinome-wide selectivity profile for this compound was not found during the literature search. The following table presents data for a representative, well-characterized Src family kinase inhibitor, eCF506 , to illustrate the type of data researchers should seek for their specific compound.[1] This data should not be considered a direct representation of this compound's off-target profile.
Table 1: Illustrative Kinase Selectivity Profile of eCF506 [1]
| Kinase Target | IC50 (nM) | Comments |
| On-Target | ||
| SRC | < 0.5 | High-affinity binding to the primary target. |
| YES1 | 2.1 | Another member of the Src family kinases. |
| Selected Off-Targets | ||
| ABL1 | > 475 | Demonstrates high selectivity for Src over Abl. |
| LCK | - | Data not specified in the primary source. |
| FYN | - | Data not specified in the primary source. |
| General Kinome Screen | A kinome scan of 340 kinases at 1 µM showed that only 25 kinases had their activity reduced by more than 50%.[1] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted for a small molecule inhibitor like this compound to confirm its engagement with the target protein (Src) in a cellular context.
Objective: To determine if this compound binds to and stabilizes Src kinase in intact cells.
Materials:
-
Cell line expressing Src kinase
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against Src
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture dish and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Transfer the cell suspensions to microcentrifuge tubes.
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against Src, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Src at each temperature for both the this compound-treated and DMSO-treated samples.
-
Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Kinase Profiling to Identify Off-Targets
This protocol provides a general workflow for screening a small molecule inhibitor against a panel of kinases to identify potential off-targets. This is often performed as a service by specialized companies.
Objective: To identify the spectrum of kinases inhibited by this compound at a given concentration.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration significantly higher than its IC50 for Src (e.g., 100x the final screening concentration).
-
-
Kinase Panel Selection:
-
Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >300 kinases).
-
-
Binding or Activity Assay:
-
The service will typically perform either a competition binding assay or an in vitro kinase activity assay.
-
Competition Binding Assay: Measures the ability of this compound to displace a labeled ligand from the kinase.
-
Kinase Activity Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by the kinase.
-
-
The assay is usually performed at one or two fixed concentrations of this compound (e.g., 100 nM and 1 µM).
-
-
Data Analysis:
-
The results are typically provided as the percentage of inhibition or the dissociation constant (Kd) for each kinase in the panel.
-
"Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
-
Interpretation:
-
A selective inhibitor will show high inhibition of the intended target (Src) and minimal inhibition of other kinases.
-
Identified off-targets should be validated in cellular assays to confirm their physiological relevance.
-
Visualizations
Caption: Workflow for identifying and validating off-target effects of this compound.
References
- 1. Structural basis for selective inhibition of Src family kinases by PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective targeting of distinct active site nucleophiles by irreversible Src-family kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically induced dimerization - Wikipedia [en.wikipedia.org]
- 6. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of AP22408 in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of AP22408 in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
This guide addresses potential problems you might encounter when using this compound in your experiments.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing a decrease in this compound activity over the course of a multi-day experiment? | 1. Degradation in Aqueous Solution: Small molecule inhibitors can be susceptible to hydrolysis or oxidation in cell culture media, especially at 37°C. 2. Adsorption to Plastics: The compound may be adsorbing to the surface of your cell culture plates or tubes, reducing its effective concentration. 3. Cellular Metabolism: Cells may be metabolizing this compound into less active or inactive forms. | 1. Prepare Fresh Solutions: It is best to prepare fresh dilutions of this compound in your culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. 2. Use Low-Binding Plastics: Utilize low-protein-binding plates and tubes to minimize adsorption. 3. Replenish Media: For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours. |
| My experimental results with this compound are inconsistent between batches. | 1. Stock Solution Instability: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation. 2. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 3. Variability in Cell Culture: Differences in cell passage number, confluency, or serum batches can affect cellular responses. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution in DMSO to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C.[1][2] 2. Use Serial Dilutions: Perform serial dilutions to reach your final working concentration. This minimizes errors associated with pipetting very small volumes. 3. Standardize Cell Culture Protocols: Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring consistent confluency at the start of each experiment. |
| This compound precipitated when I added it to my cell culture medium. | 1. Poor Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous-based culture media. 2. High Final Concentration: The final concentration of this compound in the medium may exceed its solubility limit. 3. Solvent Shock: Adding a highly concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to precipitate. | 1. Pre-warm Media: Ensure your cell culture media is at 37°C before adding the inhibitor. 2. Determine Optimal Concentration: Perform a dose-response curve to identify the lowest effective concentration. 3. Step-wise Dilution: First, dilute the DMSO stock in a small volume of serum-containing media before adding it to the final culture volume. The proteins in the serum can help to stabilize the compound and prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous, high-purity DMSO.[2][3] Briefly vortex or sonicate to ensure complete dissolution.
Q2: How should I store the this compound stock solution?
A2: The DMSO stock solution should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C for long-term stability.[1][2] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.
Q3: Can I store this compound diluted in cell culture medium?
A3: It is not recommended to store this compound in cell culture medium for extended periods. The aqueous environment, presence of salts, and biological components can contribute to its degradation. For optimal results, prepare fresh dilutions from your frozen DMSO stock for each experiment.
Q4: How can I assess the stability of this compound under my specific experimental conditions?
A4: You can perform a stability study by incubating this compound in your experimental medium at 37°C. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will allow you to determine the half-life of this compound in your specific experimental setup.
Q5: What are the known targets of this compound?
A5: this compound is a dual inhibitor of the non-receptor tyrosine kinases Src and Lck.[1][3] It has been described as a bone-targeted Src SH2 inhibitor.[4][5]
Data Presentation
The following tables provide illustrative data on the stability of a hypothetical small molecule inhibitor under various conditions. Note: This is not actual data for this compound and is provided for exemplary purposes.
Table 1: Illustrative Stability of a Small Molecule Inhibitor in Different Solvents at -20°C
| Solvent | Concentration | Duration | % Remaining |
| DMSO | 10 mM | 6 months | >99% |
| Ethanol | 10 mM | 6 months | 95% |
| PBS (pH 7.4) | 100 µM | 24 hours | 85% |
Table 2: Illustrative Half-Life of a Small Molecule Inhibitor in Cell Culture Media at 37°C
| Medium | Serum | Half-Life (hours) |
| DMEM | 10% FBS | 36 |
| DMEM | No Serum | 24 |
| RPMI-1640 | 10% FBS | 48 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed, low-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Procedure for Assessing this compound Stability in Cell Culture Medium
-
Materials:
-
This compound stock solution (10 mM in DMSO)
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Cell culture medium (with and without serum)
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Sterile, low-binding multi-well plates
-
HPLC-MS system
-
-
Procedure:
-
Prepare a working solution of this compound at the desired final concentration in pre-warmed cell culture medium.
-
Dispense the solution into triplicate wells of a multi-well plate.
-
Incubate the plate at 37°C in a humidified incubator.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot from each well.
-
Immediately analyze the samples by a validated HPLC-MS method to determine the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits Src and Lck signaling.
Caption: Logic for troubleshooting inconsistent results.
References
Technical Support Center: Troubleshooting AP22408 Inhibition of Lck in Jurkat Cells
This technical support guide provides troubleshooting advice for researchers who are not observing the expected inhibition of Lck by AP22408 in Jurkat cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to inhibit Lck in Jurkat cells, but I am not seeing any effect on downstream signaling. What are the possible reasons for this?
There are several potential reasons why this compound may not appear to be inhibiting Lck in your Jurkat cell experiments. These can be broadly categorized into issues with the compound itself, the experimental setup, or the specific biology of the Jurkat cells being used.
Here is a summary of potential issues to investigate:
| Category | Potential Issue | Key Troubleshooting Steps |
| Compound Integrity & Activity | This compound degradation | Verify compound integrity via LC-MS. |
| This compound instability in media | Test compound stability in cell culture medium over time. | |
| Incorrect compound concentration | Perform a dose-response curve. | |
| Cellular Context | Low cell permeability | Perform a cellular uptake assay. |
| Efflux pump activity | Use efflux pump inhibitors. | |
| High intracellular ATP levels | Measure intracellular ATP concentration. | |
| Experimental Protocol | Inappropriate assay endpoint | Use a direct Lck substrate phosphorylation assay. |
| Suboptimal cell health or density | Monitor cell viability and culture density. | |
| Presence of serum proteins | Reduce or remove serum during treatment. | |
| Target & Pathway | Lck is not the primary kinase | Profile this compound against a kinase panel. |
| Redundant signaling pathways | Investigate parallel signaling pathways. |
Troubleshooting Guides
Guide 1: Verifying Compound Integrity and Activity
A common reason for the lack of inhibitor efficacy is a problem with the compound itself.
Q2: How can I be sure that my this compound is active and stable?
It is crucial to first confirm that the inhibitor is chemically sound and active in a cell-free system before troubleshooting complex cellular assays.
This protocol verifies the direct inhibitory activity of this compound on Lck.
Materials:
-
Recombinant active Lck enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Lck-specific substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP (at a concentration close to the Km for Lck)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the Lck enzyme, substrate, and kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ protocol.
-
Calculate the IC50 value of this compound for Lck.
Expected Outcome: A potent IC50 value (typically in the low nanomolar range for an effective inhibitor) confirms the compound's activity against the target enzyme.
Caption: Workflow for verifying the integrity and activity of this compound.
Guide 2: Investigating Cellular Uptake and Efflux
Even a potent inhibitor will be ineffective if it cannot reach its intracellular target.
Q3: How do I determine if this compound is getting into the Jurkat cells and staying there?
Poor cell permeability and active removal by efflux pumps are common hurdles for small molecule inhibitors.
CETSA can be used to assess target engagement inside intact cells, which indirectly confirms compound entry.
Materials:
-
Jurkat cells
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blotting reagents and anti-Lck antibody
Procedure:
-
Treat Jurkat cells with this compound or DMSO for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble Lck in each sample by Western blotting.
Expected Outcome: If this compound binds to Lck, it should stabilize the protein, leading to more soluble Lck at higher temperatures compared to the DMSO-treated control. This confirms that the compound is entering the cells and engaging its target.
Caption: Simplified Lck signaling pathway in Jurkat T-cells.[1][2]
Guide 3: Assessing the Experimental Conditions
The specifics of your cell culture and assay conditions can significantly impact the apparent efficacy of an inhibitor.
Q4: Could my experimental setup be the reason this compound is not working?
Yes, factors like cell density, serum concentration, and the specific assay used to measure Lck inhibition are critical.
This method directly measures the phosphorylation of a downstream Lck target in single cells.
Materials:
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Jurkat cells
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This compound
-
Pervanadate (B1264367) or anti-CD3 antibody for stimulation
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
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Fluorescently labeled antibodies against phospho-ZAP70 (a downstream target of Lck) and total ZAP70.
-
Flow cytometer
Procedure:
-
Pre-treat Jurkat cells with a dose range of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with pervanadate or anti-CD3 antibody for a short period (e.g., 2-5 minutes) to activate Lck.
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Immediately fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow antibody entry.
-
Stain with antibodies against phospho-ZAP70 and total ZAP70.
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Analyze by flow cytometry, gating on the Jurkat cell population.
Expected Outcome: this compound treatment should lead to a dose-dependent decrease in the level of phospho-ZAP70 upon stimulation, indicating successful inhibition of Lck activity.
Caption: Decision tree for troubleshooting experimental conditions.
By systematically working through these troubleshooting guides, you can identify and address the potential reasons for the lack of this compound-mediated Lck inhibition in your Jurkat cell experiments.
References
Technical Support Center: Mitigating AP22408 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Src/Lck inhibitor AP22408. The focus of this guide is to address common challenges related to its potential toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that belongs to the class of organic compounds known as phenylalanine and derivatives.[1] Its primary mechanism of action is the inhibition of Proto-oncogene tyrosine-protein kinase Src and Tyrosine-protein kinase Lck, which are non-receptor tyrosine kinases involved in various cellular signaling pathways.[1] These pathways regulate critical processes such as cell adhesion, migration, cell cycle progression, and apoptosis.[2]
Q2: What are the common causes of toxicity with small molecule inhibitors like this compound in primary cell cultures?
A2: Toxicity from small molecule inhibitors in primary cell cultures can stem from several factors:
-
High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[3]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells, especially sensitive primary cells, at high final concentrations (usually >0.1-0.5%).[3][4]
-
Off-Target Effects: The inhibitor may bind to cellular targets other than Src and Lck, leading to unintended and toxic consequences.[3][5]
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[3]
-
Compound Instability: The inhibitor may be unstable in cell culture media at 37°C, leading to the formation of toxic degradation products.[5][6]
-
Cell Culture Contamination: Underlying contamination from bacteria, yeast, fungi, or mycoplasma can weaken cells and make them more susceptible to chemical-induced stress.[7][8][9][10][11]
Q3: How do I determine the optimal, non-toxic concentration of this compound for my experiment?
A3: The optimal, non-toxic concentration should be determined empirically for each primary cell type and experimental condition. A dose-response experiment is the best approach.[3][4] Start with a wide, logarithmic range of concentrations (e.g., 1 nM to 100 µM) to identify the effective window.[4] The goal is to find a concentration that effectively inhibits Src/Lck activity without causing significant cell death. A cell viability assay, such as the MTT assay, is typically used for this initial screening.[4][12]
Q4: What are the best practices for preparing and storing this compound stock solutions to minimize degradation and precipitation?
A4: Proper handling is critical for the efficacy and reproducibility of your experiments.[13]
-
Dissolving: Use a high-quality, anhydrous solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[4][12][14]
-
Storage: Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4][6]
-
Dilution: When preparing working solutions, add the DMSO stock to pre-warmed (37°C) culture medium and mix immediately to prevent precipitation.[14] The final DMSO concentration in your culture should ideally be kept below 0.1% for sensitive primary cells.[4][14]
Q5: How can I differentiate between cytotoxicity caused by this compound and other experimental factors?
A5: It is crucial to include proper controls in your experiments:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used in your highest concentration experimental well. This helps determine if the observed toxicity is due to the solvent itself.[3][4]
-
Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell health and viability.
-
Positive Control: If available, use a compound with a known effect on your cells to ensure the assay is performing correctly.
-
Contamination Check: Regularly screen your cell cultures for mycoplasma and visually inspect for signs of bacterial or fungal contamination, as these can confound toxicity results.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in primary cell cultures.
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve using a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range. Adjust experimental concentrations to be below the toxic threshold.[3][4] |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the minimum time required to achieve the desired inhibition of Src/Lck without causing excessive cell death.[4] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is non-toxic for your specific primary cells (typically ≤ 0.1%). Always run a vehicle control with the equivalent DMSO concentration.[3][4] |
| Compound instability or degradation. | Prepare fresh dilutions from a properly stored, frozen aliquot for each experiment. Assess compound stability in your specific culture medium if problems persist.[5][6] |
| Off-target effects. | If possible, use a structurally unrelated inhibitor for Src/Lck to see if it replicates the phenotype. This helps confirm the effect is due to on-target inhibition.[5] |
| Underlying cell culture issues. | Routinely check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[10] |
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting high cytotoxicity.
Experimental Protocols & Visualizations
Simplified Src/Lck Signaling Pathway
This compound inhibits Src and Lck, which are key kinases that receive signals from upstream receptors (like Receptor Tyrosine Kinases and T-Cell Receptors) and activate multiple downstream pathways crucial for cell survival, proliferation, and migration.
Caption: this compound inhibits Src/Lck, blocking key downstream pathways.
Experimental Workflow for Assessing Toxicity
A systematic approach to evaluating the toxicity of this compound is essential for obtaining reliable results.
Caption: A sequential workflow for evaluating inhibitor toxicity.
Detailed Methodologies for Key Experiments
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[15] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[15]
Materials:
-
Primary cells in culture
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize (typically overnight).
-
Prepare serial dilutions of this compound in fresh culture medium. Include vehicle-only and untreated controls.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the supernatant, which is a marker of membrane integrity loss and necrosis.[16]
Materials:
-
Treated cell cultures in a 96-well plate
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
Protocol:
-
Prepare cells and treat them with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After incubation, centrifuge the plate gently (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Add the stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate percent cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
3. Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. A viability dye like Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Materials:
-
Treated cell suspension
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time. Include positive and negative controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. corning.com [corning.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
Adjusting AP22408 dosage for different cancer cell lines
Welcome to the technical support center for Gefitinib (Iressa). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Gefitinib?
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the adenosine (B11128) triphosphate (ATP)-binding site of the EGFR, it blocks the signaling pathways that promote cancer cell growth, proliferation, and survival.
Q2: How should I prepare a stock solution of Gefitinib?
Gefitinib is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered compound in DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: Why am I observing lower than expected cytotoxicity in my cancer cell line?
Several factors could contribute to this observation:
-
Cell Line Resistance: The cancer cell line you are using may have inherent or acquired resistance to Gefitinib. This can be due to mutations in the EGFR gene (such as T790M), or activation of alternative signaling pathways.
-
Incorrect Dosage: Ensure that the final concentration of Gefitinib in your culture medium is within the effective range for your specific cell line. Refer to published literature for appropriate IC50 values.
-
Drug Inactivation: Gefitinib may be unstable in culture medium over longer incubation periods. Consider refreshing the medium with a new dose of the drug, especially for long-term experiments.
-
Cell Seeding Density: The initial number of cells seeded can influence the apparent cytotoxicity. Higher cell densities may require higher concentrations of the drug to achieve the same effect.
Q4: Can I use Gefitinib in combination with other anti-cancer agents?
Yes, Gefitinib has been studied in combination with various other therapeutic agents, including chemotherapy drugs and other targeted therapies. Synergistic effects are often observed when Gefitinib is combined with agents that target parallel or downstream signaling pathways. However, it is crucial to perform dose-response experiments to determine the optimal concentrations for combination studies to avoid antagonistic effects.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent across all experiments. Use cells within a low passage number range to minimize genetic drift.
-
-
Possible Cause: Inaccurate drug concentration.
-
Solution: Verify the concentration of your Gefitinib stock solution. Prepare fresh dilutions for each experiment from a reliable stock.
-
-
Possible Cause: Variation in incubation time.
-
Solution: Adhere to a strict and consistent incubation time for all cytotoxicity assays. The IC50 value of a compound can be time-dependent.[1]
-
Issue 2: Unexpected cell morphology changes or cell death in control (DMSO-treated) group.
-
Possible Cause: High concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to many cell lines.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check your cell cultures for signs of microbial contamination. Use aseptic techniques and periodically test your cell lines for mycoplasma.
-
Quantitative Data
Table 1: IC50 Values of Gefitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | > 10 |
| HCC827 | Non-Small Cell Lung Cancer | 0.015 |
| NCI-H1975 | Non-Small Cell Lung Cancer | > 10 |
| MCF-7 | Breast Cancer | 5.8 |
| SK-BR-3 | Breast Cancer | > 10 |
| PC-9 | Non-Small Cell Lung Cancer | 0.02 |
Note: IC50 values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Gefitinib. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
Signaling Pathways and Workflows
Gefitinib Signaling Pathway
The following diagram illustrates the primary signaling pathway targeted by Gefitinib.
Caption: Gefitinib inhibits EGFR signaling, blocking downstream pathways like RAS/MAPK and PI3K/Akt.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical flow of an experiment to determine the half-maximal inhibitory concentration (IC50) of Gefitinib.
Caption: Workflow for determining the IC50 of Gefitinib using a cell-based assay.
References
Validation & Comparative
A Comparative Analysis of the Off-Target Profiles of AP22408 and Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target profiles of two tyrosine kinase inhibitors: AP22408 and dasatinib (B193332). Understanding the selectivity of kinase inhibitors is crucial for interpreting experimental results, predicting potential toxicities, and guiding drug development efforts. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes relevant signaling pathways to offer a comprehensive overview for researchers.
Executive Summary
Dasatinib is a well-characterized multi-kinase inhibitor with a broad off-target profile that has been extensively documented through large-scale kinome screening. In contrast, public domain information on the comprehensive off-target profile of this compound, a dual c-Src and Abl inhibitor, is limited. This guide presents a detailed analysis based on the available data, highlighting the extensive off-target interactions of dasatinib and the more target-specific information available for this compound.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the known kinase inhibition profiles of dasatinib and this compound.
Table 1: Off-Target Profile of Dasatinib
Dasatinib is known to inhibit a wide range of kinases beyond its primary targets of BCR-ABL and SRC family kinases. The following data, derived from KINOMEscan™ profiling, illustrates the broad-spectrum activity of dasatinib. The results are presented as Kd (nM), with lower values indicating stronger binding affinity.
| Kinase Family | Target Kinase | Dissociation Constant (Kd) (nM) |
| Tyrosine Kinase | ABL1 (non-phosphorylated) | 0.8 |
| ABL1 (phosphorylated) | 0.6 | |
| SRC | 0.55 | |
| LCK | 0.4 | |
| LYN | 1.1 | |
| YES1 | 0.7 | |
| c-KIT | 12 | |
| PDGFRα | 30 | |
| PDGFRβ | 28 | |
| FGR | 1.2 | |
| HCK | 1.3 | |
| BTK | 5.8 | |
| EPHA2 | 24 | |
| EPHB4 | 43 | |
| FAK (PTK2) | 18 | |
| DDR1 | 2.5 | |
| Serine/Threonine Kinase | p38α (MAPK14) | 30 |
| GAK | 19 | |
| RIPK2 | 24 | |
| ZAK (MAP3K20) | 91 |
Note: This table represents a selection of key off-targets and is not exhaustive. Kd values can vary depending on the specific assay conditions.
Table 2: Known Target Profile of this compound
Comprehensive off-target screening data for this compound is not widely available in the public domain. The primary targets identified in the literature are c-Src and Abl kinases.
| Kinase Family | Target Kinase | Activity Data |
| Tyrosine Kinase | c-Src | Potent Inhibitor |
| Abl | Potent Inhibitor |
Experimental Protocols
The following are detailed methodologies for key experiments used in determining kinase inhibitor off-target profiles.
KINOMEscan™ Competition Binding Assay
This high-throughput assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay relies on a competitive binding format. A test compound competes with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured, and a decrease in this amount in the presence of the test compound indicates binding.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions to a DNA tag for quantitative PCR (qPCR) detection.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations.
-
Quantification: After incubation and washing steps, the amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the control (no test compound). Dissociation constants (Kd) are calculated from the dose-response curves.
Cellular Viability Assays (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the cytotoxic effects of a compound on different cell lines, which can indicate on- and off-target effects.
Principle: These assays measure the metabolic activity of viable cells. A reduction in metabolic activity in the presence of the inhibitor is indicative of cytotoxicity.
Methodology:
-
Cell Plating: Cells are seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Reagent Addition: A reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
Signal Detection: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability) is calculated from the dose-response curve.
Western Blotting for Phospho-Protein Analysis
This technique is used to determine if a kinase inhibitor affects specific signaling pathways within cells by measuring the phosphorylation state of downstream target proteins.
Methodology:
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., total protein or a housekeeping protein like GAPDH).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Dasatinib inhibits multiple oncogenic signaling pathways.
Caption: this compound primarily targets Abl and c-Src kinases.
Experimental Workflow Diagram
Caption: A general workflow for kinase inhibitor off-target profiling.
Determining the Selectivity of Tyrosine Kinase Inhibitors: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, quantitative kinase selectivity data for the specific compound AP22408 could not be located. Therefore, this guide utilizes the well-characterized, multi-targeted tyrosine kinase inhibitor Dasatinib as a representative example to illustrate the principles of selectivity profiling and data presentation. Dasatinib is known to be a potent inhibitor of the Src family kinases, among other targets.
Comparison of Dasatinib's Inhibitory Activity Against a Panel of Tyrosine Kinases
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, influencing both its efficacy and its potential for off-target effects. Dasatinib has been extensively profiled against a wide array of protein kinases. The following table summarizes its inhibitory potency (IC50) against its primary targets, the Src and Abl kinases, as well as a selection of other relevant tyrosine kinases.
| Target Kinase | IC50 (nM) | Kinase Family |
| Src | 0.5 - 0.8 | Src Family |
| Lck | 0.4 | Src Family |
| Yes | 0.5 | Src Family |
| Fyn | <3.0 | Src Family |
| Abl | <1.0 | Abl Family |
| c-KIT | 5.0 - 79 | PDGFR Family |
| PDGFRβ | 28 | PDGFR Family |
| EphA2 | ~30 | Ephrin Receptor Family |
| FAK | 0.2 | Focal Adhesion Kinase Family |
Note: IC50 values are compiled from multiple sources and can vary based on specific experimental conditions such as ATP concentration and substrate used.[1][2]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through robust and reproducible experimental assays. Below are detailed methodologies for two common types of in vitro kinase inhibition assays.
Radiometric Kinase Inhibition Assay
This method directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase substrate.
Principle: The activity of the kinase is quantified by measuring the incorporation of 32P from [γ-32P]-ATP into a specific peptide or protein substrate. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Purified recombinant target kinase (e.g., Src, Abl).
-
Specific peptide substrate for the kinase.
-
[γ-32P]-ATP.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[3]
-
Dasatinib (or other test inhibitor) dissolved in DMSO.
-
Phosphocellulose paper or membrane.
-
Wash Buffer (e.g., phosphoric acid).
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a microtiter plate, combine the assay buffer, the specific peptide substrate, and the serially diluted inhibitor.
-
Kinase Addition: Add the purified target kinase to each well.
-
Reaction Initiation: Start the kinase reaction by adding [γ-32P]-ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[3]
-
Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-32P]-ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-32P]-ATP.
-
Detection: Measure the amount of radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Luminescence-Based Kinase Assay
This is a non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction occurs, and any remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a light signal that is proportional to the initial kinase activity.[4]
Materials:
-
Purified recombinant target kinase.
-
Specific peptide substrate.
-
ATP.
-
Assay Buffer.
-
Dasatinib (or other test inhibitor) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the inhibitor. Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.
-
Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and the test compound or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[3]
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for determining kinase inhibitor selectivity and the signaling pathways affected by Dasatinib.
References
Unraveling the Therapeutic Potential of AP22408: A Comparative Analysis in Diverse Experimental Models
An In-depth Examination of the Src/Lck Inhibitor AP22408 Reveals a Promising Profile for Targeted Cancer Therapy and Immunomodulation. This guide provides a comprehensive cross-validation of this compound's effects, presenting key experimental data, detailed protocols, and a comparative analysis with other relevant kinase inhibitors.
This compound has been identified as a potent inhibitor of Proto-oncogene tyrosine-protein kinase Src and Tyrosine-protein kinase Lck, two key players in cellular signaling pathways that are often dysregulated in cancer and immunological disorders. This dual inhibitory action positions this compound as a compelling candidate for therapeutic intervention in a range of diseases. This guide synthesizes the available preclinical data to offer researchers, scientists, and drug development professionals a clear overview of its demonstrated effects and potential applications.
Comparative Efficacy of this compound in Preclinical Cancer Models
The aberrant activity of Src family kinases (SFKs) is a hallmark of many solid tumors, contributing to tumor growth, invasion, and metastasis. Preclinical studies have consistently demonstrated the potential of SFK inhibitors in curbing cancer cell progression. While specific quantitative data for this compound is not publicly available, the established efficacy of other Src/Lck inhibitors in various cancer models provides a strong rationale for its investigation.
For instance, the Src inhibitor dasatinib (B193332) has been shown to inhibit lung cancer cell proliferation, invasion, and migration in vitro and reduce tumor growth in vivo.[1] Similarly, bosutinib, another Src/Abl kinase inhibitor, has demonstrated synergistic antiproliferative and antimigratory effects when combined with chemotherapy in human biliary tract cancer models.[1] The novel SFK inhibitor NXP900 has shown significant tumor regression in esophageal squamous cancer xenograft models.[2] These findings underscore the therapeutic potential of targeting the Src signaling pathway, a mechanism central to the action of this compound.
Table 1: Comparative Activity of Src Family Kinase Inhibitors in Cancer Models
| Compound | Cancer Model | Key Findings | Reference |
| Dasatinib | Non-Small Cell Lung Cancer (NSCLC) | Inhibited proliferation, invasion, and migration in vitro; Reduced tumor volume in vivo. | [1] |
| Bosutinib | Biliary Tract Cancer | Increased G1 cell-cycle arrest and apoptosis; Inhibited cell migration and invasion. | [1] |
| NXP900 | Esophageal Squamous Cancer | Strongly inhibited cell proliferation in vitro; Demonstrated significant tumor regression in vivo. | [2] |
| Saracatinib | Ovarian Cancer | Overcomes EGFR-mediated bypass of the RAS/MAPK pathway. | |
| KX01 | Various Solid Tumors | In clinical development for various cancers.[3] |
Immunomodulatory Effects of Lck Inhibition
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical component of the T-cell receptor (TCR) signaling cascade, making it an attractive target for modulating immune responses.[4] Inhibition of Lck can effectively suppress T-cell activation and proliferation, a strategy with significant therapeutic implications for autoimmune diseases, organ transplant rejection, and certain cancers.
While direct experimental evidence for this compound in immunological models is pending, the effects of other Lck inhibitors provide valuable insights. For example, the Lck-specific inhibitor A-770041 has been shown to attenuate lung fibrosis in a mouse model by suppressing the production of TGF-β in regulatory T-cells.[5] Dasatinib, with its dual Src/Lck inhibitory activity, can reversibly switch off T-cell cytotoxicity and cytokine release, suggesting its potential use in mitigating the adverse effects of T-cell engaging therapies.[6][7]
Table 2: Effects of Lck Inhibitors in Immunological Models
| Compound | Experimental Model | Key Findings | Reference |
| A-770041 | Bleomycin-induced lung fibrosis (mouse) | Reduced lung fibrosis by suppressing TGF-β production in Tregs. | [5] |
| Dasatinib | In vitro T-cell activation assays | Reversibly inhibited T-cell cytotoxicity and cytokine release. | [6][7] |
| Nilotinib | In vitro T-cell proliferation assays | Inhibited T-cell proliferation and Lck kinase activity.[8] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and experimental approaches, the following diagrams illustrate the Src/Lck signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: this compound inhibits Src and Lck signaling pathways.
Caption: Workflow for evaluating this compound's efficacy.
Detailed Experimental Protocols
While specific protocols for this compound are not available, the following are representative methodologies used for evaluating Src/Lck inhibitors.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a comparator drug (e.g., dasatinib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells (e.g., HCT116 for colon cancer) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer this compound, a comparator drug, or vehicle control daily via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
Although direct and extensive experimental data for this compound is not yet publicly available, its profile as a dual Src/Lck inhibitor places it in a promising class of therapeutic agents. The wealth of preclinical and clinical data for other Src/Lck inhibitors provides a strong foundation for anticipating its potential efficacy in oncology and immunology. Further in-depth studies are warranted to fully elucidate the therapeutic capabilities of this compound and to translate its preclinical potential into clinical benefits.
References
- 1. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Landscape of Src Inhibition: A Comparative Guide to AP22408 and Other Key Players
For Immediate Release
[City, State] – December 9, 2025 – In the dynamic field of oncology and inflammatory disease research, the strategic targeting of Src tyrosine kinase has emerged as a promising therapeutic avenue. This guide offers a comparative analysis of the in vivo efficacy of AP22408, a dual Src/Abl inhibitor, alongside other prominent Src inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their preclinical and clinical strategies. While detailed in vivo efficacy data for this compound remains limited in the public domain, this guide collates available information on its mechanism and compares it with the well-documented in vivo performance of other key Src inhibitors: dasatinib, saracatinib, bosutinib, and NXP900.
The Central Role of Src in Disease
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a common feature in many cancers, contributing to tumor progression and metastasis. This has made Src a compelling target for therapeutic intervention.
This compound: A Bone-Targeted Approach
This compound, developed by ARIAD Pharmaceuticals, is a dual inhibitor of both Src and Bcr-Abl tyrosine kinases. A distinguishing feature of this compound is its design as a bone-targeted agent, suggesting its potential utility in treating bone metastases, a frequent and debilitating complication of many cancers. While preclinical studies have indicated its efficacy in reducing bone metastases, specific quantitative in vivo data from these studies are not widely available in published literature.
Comparative In Vivo Efficacy of Src Inhibitors
To provide a valuable comparative perspective, this guide summarizes the in vivo efficacy of other well-characterized Src inhibitors across various preclinical models.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcomes |
| Dasatinib | Thyroid Cancer (Cal62 xenograft) | Athymic mice | 12.5 mg/kg, IP, 5 days/week for 3 weeks | Significant tumor growth inhibition; tumors were approximately double in size and weight in the vehicle-treated group compared to the dasatinib-treated group on Day 35. |
| Lung Cancer (Patient-Derived Xenograft) | SCID mice | 30 mg/kg, gavage, daily for 36 days | Significant inhibition of tumor growth compared to the vehicle group without a significant loss of body weight. | |
| Canine Histiocytic Sarcoma (Xenograft) | Mice | Not specified | Significantly suppressed tumor growth, decreased mitotic and Ki67 indices, and increased apoptotic index in tumor tissues. | |
| Saracatinib | Gastric Cancer (N87 xenograft) | Mice | 50 mg/kg, oral gavage, once daily for 3 weeks | Showed significant antitumor activity as a single agent and enhanced the antitumor activity of 5-FU. |
| Biliary Tract Carcinoma (EGI-1 xenograft) | Mice | Not specified | Delayed tumor growth, associated with an impaired vascular network. | |
| Fibrosarcoma (KHT model) | Mice | Pretreatment of cells with 1 µM or 5 µM before tail vein injection | Decreased the number of lung colonies from 13.0 to 5.0 and less than 1.0, respectively. | |
| Bosutinib | Chronic Myelogenous Leukemia (K562 & KU812 xenografts) | Mice | Not specified | Caused regression of CML tumor xenografts. |
| NXP900 | Esophageal Squamous Cell Carcinoma (KYSE70 xenograft) | CD1 nude mice | 40 mg/kg, oral administration | After 28 days of treatment, average tumor volumes were substantially reduced compared to the vehicle control. |
| Triple-Negative Breast Cancer (ILK-knockout tumors) | Immunodeficient mice | Not specified | Completely blocked the growth of ILK-knockout tumors, demonstrating superiority over bosutinib. |
Signaling Pathways and Experimental Workflows
To visually delinate the mechanisms and methodologies discussed, the following diagrams illustrate the Src signaling pathway and a standard in vivo efficacy experimental workflow.
Validating the Mechanism of Action of AP22408, a Dual Src/Abl Kinase Inhibitor, Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of AP22408, a dual inhibitor of the non-receptor tyrosine kinases c-Src and c-Abl. The primary methodology discussed is the use of knockout (KO) cell lines, a powerful tool for unequivocally defining a drug's molecular targets and elucidating its on-target effects. By comparing the cellular response to this compound in wild-type (WT) cells versus isogenic cell lines lacking either c-Src, c-Abl, or both, researchers can definitively attribute the compound's activity to the inhibition of these specific kinases.
Introduction to this compound and its Putative Mechanism
This compound is a small molecule inhibitor designed to target both c-Src and c-Abl kinases. These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of c-Src and c-Abl activity is implicated in various cancers and other diseases, making them attractive therapeutic targets.[2] this compound is presumed to exert its therapeutic effects by inhibiting the kinase activity of these proteins, thereby blocking downstream signaling cascades.
The Gold Standard: Target Validation with Knockout Cell Lines
While biochemical assays can demonstrate a compound's ability to inhibit a purified enzyme, they do not fully recapitulate the complex cellular environment. Knockout cell lines, generated using technologies like CRISPR-Cas9, provide a definitive biological system to test a drug's mechanism of action.[3][4][5] If a drug's effect is truly on-target, its efficacy should be significantly diminished or abolished in cells lacking the target protein.[6]
This guide outlines a hypothetical, yet representative, experimental approach to validate this compound's mechanism of action.
Comparative Performance Data
The following tables present illustrative data from a hypothetical study comparing the effects of this compound on wild-type cells and various knockout cell lines.
Table 1: Effect of this compound on Cell Viability
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cell lines. A higher IC50 value indicates reduced sensitivity to the compound.
| Cell Line | Genotype | This compound IC50 (nM) |
| Parental | Wild-Type | 50 |
| SRC KO | c-Src Knockout | 500 |
| ABL1 KO | c-Abl Knockout | 250 |
| SRC/ABL1 dKO | Dual Knockout | >10,000 |
Table 2: Inhibition of Downstream Signaling by this compound
This table illustrates the effect of a fixed concentration of this compound on the phosphorylation of key downstream substrates of c-Src and c-Abl.
| Cell Line | Genotype | Treatment (100 nM this compound) | % Inhibition of p-STAT3 (Tyr705) | % Inhibition of p-CrkL (Tyr207) |
| Parental | Wild-Type | + | 95% | 92% |
| SRC KO | c-Src Knockout | + | 15% | 88% |
| ABL1 KO | c-Abl Knockout | + | 90% | 20% |
| SRC/ABL1 dKO | Dual Knockout | + | 5% | 8% |
Comparison with Alternative Src/Abl Inhibitors
Several other compounds inhibit c-Src and/or c-Abl. The choice of inhibitor can depend on the desired specificity, potency, and off-target profile.
Table 3: Comparison of this compound with Alternative Kinase Inhibitors
| Inhibitor | Primary Target(s) | Key Features |
| This compound | c-Src, c-Abl | Dual inhibitor with potential applications in oncology and bone diseases. |
| Dasatinib (B193332) | Src family kinases, Bcr-Abl | A potent, multi-targeted kinase inhibitor used in the treatment of certain leukemias.[7] |
| Bosutinib | Src, Abl | A dual Src-Abl inhibitor with antiproliferative effects. |
| Saracatinib (AZD0530) | Src family kinases | An orally available Src inhibitor that has been investigated in various cancers. |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | A highly selective Bcr-Abl inhibitor, the first-line treatment for chronic myeloid leukemia. |
Experimental Protocols
Detailed protocols are essential for reproducible and reliable results.
Generation of Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the general steps for creating knockout cell lines.
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the exons of SRC and ABL1 into a Cas9 expression vector.
-
Transfection: Transfect the target cell line with the Cas9/gRNA plasmids.
-
Clonal Selection: Select and expand single-cell clones.
-
Genomic Validation: Verify the gene knockout at the genomic level by Sanger sequencing of the targeted loci to identify frameshift mutations.[8]
-
Protein Validation: Confirm the absence of the target protein expression via Western blot.[9][10]
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is for assessing protein levels and kinase activity.
-
Cell Lysis: Prepare cell lysates from wild-type and knockout cell lines, both untreated and treated with this compound.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for c-Src, c-Abl, phospho-STAT3 (Tyr705), phospho-CrkL (Tyr207), and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.[10]
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation.
-
Cell Seeding: Seed wild-type and knockout cells in 96-well plates.[3][12]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan (B1609692) crystal formation.[13]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.[3]
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams illustrate the key concepts and processes involved in this validation study.
Caption: Simplified signaling pathway of c-Src and c-Abl, the targets of this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Logical framework for the validation of this compound's on-target activity.
References
- 1. Distinct interactions between c-Src and c-Met in mediating resistance to c-Src inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 5. It's a knock-out: KO cell lines in assay development [abcam.com]
- 6. biocompare.com [biocompare.com]
- 7. Identification and validation of phospho-SRC, a novel and potential pharmacodynamic biomarker for dasatinib (SPRYCEL), a multi-targeted kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 9. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AP22408 vs. First-Generation Src Inhibitors: A Comparative Analysis
In the landscape of cancer and bone disease therapeutics, the non-receptor tyrosine kinase, Src, has been a focal point of drug development. Its pivotal role in cell proliferation, survival, migration, and osteoclast function makes it an attractive target. This guide provides a detailed comparison of AP22408, a novel bone-targeted Src inhibitor, with first-generation ATP-competitive Src inhibitors, represented here by the well-characterized compounds dasatinib (B193332) and bosutinib (B1684425).
Differentiated Mechanisms of Action
A key distinction between this compound and first-generation Src inhibitors lies in their mechanism of action. First-generation inhibitors, such as dasatinib and bosutinib, are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of Src substrates. In contrast, this compound is a non-peptide Src Homology 2 (SH2) domain inhibitor.[1] The SH2 domain is crucial for the recruitment of Src to specific phosphorylated tyrosine residues on other proteins, a critical step in the activation of downstream signaling pathways. By targeting the SH2 domain, this compound disrupts these protein-protein interactions, offering a different mode of intervention in Src signaling.
Furthermore, this compound was designed as a bone-targeted agent, incorporating a diphosphonate moiety that confers high affinity for the bone matrix.[1] This strategy aims to concentrate the inhibitor at sites of high bone turnover, such as in osteoporosis or bone metastases, potentially increasing local efficacy and minimizing systemic side effects.
Biochemical and Cellular Potency
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | Cell-Based Potency | Reference(s) |
| Dasatinib | Src, Abl, c-Kit | Src: 0.8 nM; Abl: <1 nM | Potent inhibition of Bcr-Abl and Src-dependent cell proliferation in nanomolar range. | [2] |
| Bosutinib | Src, Abl | Src: 1.2 nM; Abl: 1 nM | Inhibits Src-dependent cell proliferation with an IC50 of 100 nM. | [3][4] |
| This compound | Src SH2 Domain | Not Publicly Available | Not Publicly Available |
Table 1: Comparative Potency of Src Inhibitors
| Feature | This compound | Dasatinib | Bosutinib |
| Mechanism of Action | SH2 Domain Inhibition | ATP-Competitive | ATP-Competitive |
| Target Domain | Non-catalytic SH2 domain | Catalytic kinase domain | Catalytic kinase domain |
| Bone Targeting | Yes (diphosphonate moiety) | No | No |
| Primary Therapeutic Concept | Treatment of bone diseases (e.g., osteoporosis, bone metastases) | Treatment of leukemia (CML) and other cancers | Treatment of leukemia (CML) |
Table 2: Qualitative Comparison of Src Inhibitors
Kinase Selectivity
Dasatinib and bosutinib are dual Src/Abl inhibitors and also show activity against other kinases. This multi-targeted nature can contribute to both their efficacy and their side-effect profiles. The selectivity of this compound, targeting the SH2 domain, is conceptually different. It is expected to be selective for proteins containing a similar SH2 domain that recognizes its target phosphopeptide sequence. However, a broad kinase panel screening profile for this compound is not publicly available to confirm its specificity.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize Src inhibitors.
In Vitro Src Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Src kinase in a cell-free system.
Materials:
-
Recombinant human Src kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Src peptide substrate (e.g., poly-Glu-Tyr)
-
Test compounds (e.g., this compound, dasatinib)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the Src kinase, peptide substrate, and kinase buffer.
-
Add the test compounds to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay
This assay determines the effect of a Src inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line with active Src signaling (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate as required by the reagent manufacturer.
-
Measure the signal (e.g., absorbance, luminescence) using a microplate reader.
-
Calculate the percent viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of Src Phosphorylation
This technique is used to detect the phosphorylation status of Src at its activation loop (tyrosine 416) in cells treated with an inhibitor.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies (anti-phospho-Src Y416, anti-total Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Src.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src for normalization.
Src Signaling Pathway
Src plays a central role in integrating signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins. Its activation leads to the phosphorylation of numerous downstream substrates, influencing pathways that control cell growth, adhesion, and migration.
References
Assessing the Synergistic Potential of AP22408: A Comparative Guide Based on Structurally and Mechanistically Similar Src Family Kinase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for assessing the potential synergistic effects of the dual c-Src/Abl inhibitor, AP22408, with other kinase inhibitors. In the absence of direct published data on this compound combination therapies, this document leverages extensive preclinical findings from other potent Src family kinase (SFK) inhibitors, such as dasatinib (B193332) and saracatinib. The data presented herein is intended to serve as a predictive guide to inform the design of future preclinical studies investigating this compound in combination regimens.
The Rationale for Combining Src Inhibition with Other Kinase-Targeted Therapies
Src is a non-receptor tyrosine kinase that plays a pivotal role in multiple oncogenic signaling pathways, including cell proliferation, survival, migration, and angiogenesis.[1][2] Its activation has been implicated in resistance to various targeted therapies.[1] Therefore, combining a Src inhibitor like this compound with inhibitors of other key kinases presents a rational strategy to enhance anti-tumor efficacy and overcome drug resistance.
Synergistic Effects of Src Family Kinase Inhibitors with Other Kinase Inhibitors: A Comparative Analysis
The following tables summarize key quantitative data from preclinical studies demonstrating the synergistic effects of Src inhibitors (dasatinib and saracatinib) with other kinase inhibitors in various cancer cell lines. This data provides a strong rationale for investigating similar combinations with this compound.
| Src Inhibitor | Combination Partner (Target) | Cancer Type | Cell Line | Effect | Combination Index (CI) Value * |
| Dasatinib | Trastuzumab (HER2) | Breast Cancer | HER2-overexpressing cell lines | Synergistic | Data not specified, but synergistic effect reported[1] |
| Dasatinib | Cetuximab (EGFR) | Head and Neck Cancer | Preclinical models | Synergistic | Data not specified, but synergistic antitumoral action reported[1] |
| Dasatinib | Erlotinib (EGFR) | Non-Small Cell Lung Cancer | Preclinical models | Synergistic | Data not specified, but synergistic effect reported[1] |
| Dasatinib | Crizotinib (c-Met/ALK) | Breast Cancer | MDA-MB-453 | Synergistic | Data not specified, but synergistic growth inhibition reported[3] |
| Dasatinib | Oxaliplatin (B1677828) (Chemotherapy) | Colon Carcinoma | Panel of six cell lines | Synergistic (in a cell-line dependent manner) | Data not specified, but synergy correlated with Src activation[4] |
| Saracatinib | Sorafenib (Multi-kinase) | Hepatocellular Carcinoma | Six hepatic cell models | Synergistic | Data not specified, but synergistic effects observed[2] |
| Bosutinib | Gemcitabine or Cisplatin (Chemotherapy) | Biliary Tract Cancer | Preclinical models | Synergistic | Data not specified, but synergistic antiproliferative and antimigratory effects reported[5] |
*Combination Index (CI) values are a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols for Assessing Synergy
The following are generalized protocols for key experiments used to determine the synergistic effects of drug combinations.
Cell Viability and Proliferation Assays (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the partner kinase inhibitor, and the combination of both at fixed ratios. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO) and read the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each drug alone and in combination.
Calculation of the Combination Index (CI)
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).
-
Data Input: Use the IC50 values obtained from the cell viability assays for the individual drugs and their combinations.
-
Software Analysis: Utilize software such as CompuSyn or similar programs to calculate the CI values based on the dose-effect curves of the single agents and their combinations.
-
Interpretation of CI Values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing Potential Synergistic Interactions and Experimental Workflow
The following diagrams, created using the DOT language, illustrate a key signaling pathway where Src inhibition may be synergistic with other targeted therapies and a typical experimental workflow for assessing synergy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic activity of the SRC family kinase inhibitor dasatinib and oxaliplatin in colon carcinoma cells is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Independent Verification of Published Results for the Pvr-AP-1-Mmp1 Signaling Pathway
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of molecular targets within the Pvr-AP-1-Mmp1 signaling pathway and commercially available inhibitors. The information is intended to assist researchers in independently verifying published findings and exploring therapeutic interventions related to this pathway, which has been identified as a key responder to traumatic brain injury in Drosophila models.[1]
Pathway Overview
The Pvr-AP-1-Mmp1 signaling cascade is activated in astrocytes following traumatic brain injury.[1] In this pathway, the Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) receptor-related protein (Pvr) acts as an upstream receptor.[1] Upon activation, Pvr signaling leads to the upregulation of the Activator Protein-1 (AP-1) transcription factor complex.[1] AP-1, in turn, promotes the expression of Matrix Metalloproteinase 1 (Mmp1), an enzyme involved in tissue remodeling.[1][2]
Signaling Pathway Diagram
Caption: The Pvr-AP-1-Mmp1 signaling pathway in astrocytes.
Comparative Data for Pathway Component Inhibitors
The following tables summarize commercially available inhibitors for key components of the AP-1 and Mmp1 stages of the pathway. Currently, there are no commercially available inhibitors specifically for the Drosophila Pvr receptor. However, given its homology to mammalian PDGF/VEGF receptors, inhibitors of these receptors may show cross-reactivity.
Table 1: AP-1 Inhibitors
| Inhibitor | Target | Mechanism of Action | Reported IC50/Activity | Reference |
| T-5224 | c-Fos/AP-1 | Specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer.[3] | Inhibits IL-1β-induced upregulation of Mmp-3, Mmp-13, and Adamts-5.[3] Currently in Phase II clinical trials for rheumatoid arthritis.[4][5] | [3][4][5] |
| SR 11302 | AP-1 | A retinoid that specifically inhibits AP-1 activity without activating the retinoic acid response element.[3] | Suppresses tumor growth and lymph node metastasis in head and neck squamous cell carcinoma models.[6] | [3][6] |
| Tanshinone IIA | AP-1 | Modulates the activity of the AP-1 transcription factor complex.[7] | [7] | |
| Curcumin | AP-1 | Modulates the activity of the AP-1 transcription factor complex.[7] | [7] |
Table 2: Mmp1 Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50/Ki | Reference |
| Batimastat (BB-94) | Broad-spectrum MMP inhibitor | A synthetic inhibitor that interacts with the catalytic site of MMPs.[8] | MMP-1: 3 nM (IC50)[9] | [8][9] |
| Marimastat (BB-2516) | Broad-spectrum MMP inhibitor | A broad-spectrum MMP inhibitor that binds to and inhibits MMPs.[10] | MMP-1: 5 nM (IC50)[9] | [9][10] |
| Ilomastat (GM6001) | Broad-spectrum MMP inhibitor | A hydroxamate-based inhibitor that chelates the zinc ion in the active site of MMPs.[10] | MMP-1: 0.4 nM (Ki)[9] | [9][10] |
| Doxycycline Hyclate | MMP-1 | Disrupts zinc ion coordination within the enzyme's active site.[8] | [8] | |
| NNGH | MMP-1 | Binds to the active site of MMP-1, preventing it from breaking down collagen.[8] | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification of results.
Experimental Protocol 1: In Vivo Reporter Assay for AP-1 Activity
This protocol is based on the methodology used to measure AP-1 activity in Drosophila brains.[1]
-
Fly Stocks: Utilize flies carrying an in vivo TRE-dsRed reporter, which expresses the red fluorescent protein dsRed under the control of an AP-1 response element.[1]
-
Traumatic Brain Injury Model: Employ a high-impact trauma device to induce TBI in adult flies as previously described.[1]
-
Inhibitor Administration: Dissolve the AP-1 inhibitor in a suitable vehicle and administer to the flies, typically through feeding, at various concentrations. A vehicle-only control group should be run in parallel.
-
Immunohistochemistry and Imaging:
-
Dissect the brains of treated and control flies at specified time points post-injury (e.g., 24 hours).[1]
-
Fix the brains in 4% paraformaldehyde.
-
Stain with appropriate antibodies if co-localization with other markers is desired.
-
Mount the brains and image using a confocal microscope to detect dsRed fluorescence.
-
-
Data Analysis: Quantify the intensity of the dsRed signal in the astrocytes of the central brain. Compare the fluorescence levels between inhibitor-treated and control groups to determine the effect of the inhibitor on AP-1 activity.
Experimental Protocol 2: Gelatin Zymography for Mmp1 Activity
This is a standard biochemical assay to assess the activity of matrix metalloproteinases.
-
Sample Preparation: Homogenize Drosophila head capsules or dissected brains in a non-reducing sample buffer.
-
Electrophoresis: Run the protein extracts on a polyacrylamide gel containing gelatin.
-
Enzyme Renaturation: After electrophoresis, wash the gel in a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours. During this time, the MMPs will digest the gelatin in the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Data Analysis: Clear bands will appear on the gel where the gelatin has been digested by MMPs. The size of the band can be used to identify Mmp1. The intensity of the clear band is proportional to the amount of active Mmp1. Compare the band intensities between samples from inhibitor-treated and control flies.
Experimental Workflow Diagram
Caption: General workflow for testing inhibitors of the Pvr-AP-1-Mmp1 pathway.
References
- 1. A Pvr–AP-1–Mmp1 signaling pathway is activated in astrocytes upon traumatic brain injury [elifesciences.org]
- 2. A Matrix Metalloproteinase Mediates Airway Remodeling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. scbt.com [scbt.com]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. When faced with a substance where the identity and specific disposal protocols are not immediately clear, such as with "AP22408," a systematic and cautious approach is paramount. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of unidentified chemicals, prioritizing safety and regulatory adherence.
Disclaimer: Specific disposal instructions for a chemical labeled "this compound" are not available in public resources. The following information provides a general framework for the safe handling and disposal of an unknown laboratory chemical. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Information Gathering
Before proceeding with any disposal steps, the primary objective is to safely gather as much information as possible about the unknown substance.
Personal Protective Equipment (PPE) Requirements for Handling Unknown Chemicals
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and/or a face shield are mandatory to protect against splashes or airborne particles. |
| Hand Protection | Wear compatible chemical-resistant gloves. Since the chemical is unknown, selecting a glove with broad resistance (e.g., nitrile or neoprene) is a prudent initial choice. |
| Body Protection | A buttoned lab coat is essential. For larger quantities or higher-risk scenarios, a chemical-resistant apron should also be worn. |
| Respiratory Protection | If there is a risk of dust or vapor generation, a NIOSH-approved respirator may be necessary. All handling should be conducted within a certified chemical fume hood. |
Step-by-Step Protocol for Managing an Unidentified Chemical
This protocol outlines the necessary steps to safely manage and prepare an unknown chemical for disposal.
-
Secure the Area and the Substance:
-
Isolate the container of the unknown chemical to a secure, well-ventilated area, preferably within a chemical fume hood.
-
Ensure the container is properly sealed and labeled as "Unknown Chemical - Pending Identification and Disposal."
-
Prevent all non-essential personnel from accessing the area.
-
-
Information Gathering and Documentation:
-
Thoroughly inspect the container for any labels, codes (such as "this compound"), or markings that could aid in identification.
-
Document all available information, including the location where the chemical was found, its physical state (solid, liquid, gas), and any other relevant observations.
-
Consult laboratory notebooks, inventory records, and colleagues to try and identify the substance.
-
-
Contact Environmental Health and Safety (EHS):
-
This is a critical and mandatory step. Do not attempt to dispose of an unknown chemical without EHS guidance.
-
Provide your EHS department with all the information you have gathered.
-
EHS will provide specific instructions for the next steps, which may include further analysis for identification or direct pickup for disposal as an unknown hazardous waste.
-
-
Waste Segregation and Storage:
-
Based on EHS guidance, the unknown chemical should be stored in a designated hazardous waste storage area.
-
This area should be away from heat and ignition sources and protected from foot traffic.
-
Do not mix the unknown chemical with any other waste stream.
-
Logical Workflow for Unidentified Chemical Disposal
The following diagram illustrates the decision-making process when faced with an unidentified chemical requiring disposal.
Caption: Decision workflow for the safe disposal of an unidentified laboratory chemical.
General Principles of Laboratory Waste Disposal
While awaiting specific instructions for the unidentified chemical, it is beneficial to be familiar with general principles of hazardous waste management in a laboratory setting.
-
Waste Segregation is Key: Never mix different types of waste. Separate containers should be used for organic solvents, aqueous solutions, solid waste, and sharps.
-
Proper Labeling: All waste containers must be clearly labeled with their contents. For unknown substances, a "pending analysis" or "unknown" label is a temporary measure until EHS provides further instruction.
-
Container Integrity: Ensure all waste containers are in good condition, compatible with the waste they hold, and are kept securely closed except when adding waste.
-
Avoid Drain Disposal: Never dispose of hazardous or unknown chemicals down the drain.
By following these procedural steps and adhering to the guidance of your institution's safety professionals, you can ensure the safe and compliant disposal of any laboratory chemical, including those that are not readily identifiable. This commitment to safety is fundamental to a robust and responsible research enterprise.
Navigating the Safe Handling of AP22408: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like AP22408. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a nonpeptide inhibitor of the Src homology 2 (SH2) domain. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices for handling potent, biologically active small molecules in a research setting.
This compound, developed by ARIAD Pharmaceuticals, is a bone-targeting therapeutic candidate for osteoporosis and other bone-related diseases.[1][2] Its mechanism of action involves the inhibition of the Src tyrosine kinase, a key enzyme in osteoclast-mediated bone resorption.[3][4][5] Given its potent biological activity, stringent adherence to safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Essential Safety and Handling Protocols
Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Should be fully buttoned. Consider a disposable gown for procedures with a high risk of splashing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational and Disposal Plans: A Step-by-Step Guide
A clear and logical workflow is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Document the arrival date, quantity, and assigned storage location in the laboratory inventory.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
Preparation and Use:
-
Work in a Fume Hood: All weighing and solution preparation must be conducted in a chemical fume hood.
-
Use Designated Equipment: Utilize dedicated spatulas, glassware, and other equipment for handling this compound to prevent cross-contamination.
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust. Use appropriate techniques to prevent skin and eye contact.
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Follow Institutional Guidelines: Adhere to your institution's specific guidelines for hazardous waste disposal.
Experimental Protocols in Focus
This compound has been utilized in several key experiments to determine its efficacy and mechanism of action.
Src SH2 Binding Affinity Assay:
The inhibitory concentration (IC50) of this compound on the Src SH2 domain was determined using a competitive binding assay. This experiment typically involves:
-
Immobilizing a phosphopeptide ligand recognized by the Src SH2 domain on a microplate.
-
Adding a constant concentration of recombinant Src SH2 protein and varying concentrations of this compound.
-
Detecting the amount of Src SH2 protein bound to the plate using a specific antibody.
-
Calculating the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Src SH2 binding to its ligand.
This compound exhibited an IC50 of 0.30 µM for the Src SH2 domain.[3][4]
In Vivo Antiresorptive Activity Model:
The in vivo efficacy of this compound was demonstrated in a parathyroid hormone-induced rat model of bone resorption.[3][4] This experiment generally follows these steps:
-
Administering parathyroid hormone to rats to induce bone resorption.
-
Treating a group of these rats with this compound.
-
Collecting blood or urine samples to measure biomarkers of bone turnover.
-
Analyzing bone density and structure using techniques like micro-computed tomography (µCT).
Visualizing the Workflow and Signaling Pathway
To further clarify the operational and biological context of this compound, the following diagrams are provided.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Novel bone-targeted Src tyrosine kinase inhibitor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of an osteoclast-selective, nonpeptide src homology 2 inhibitor with in vivo antiresorptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
